Sulfo DBCO-TFP Ester
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H20F4N2O7S |
|---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-oxo-1-(2,3,5,6-tetrafluorophenoxy)propane-2-sulfonic acid |
InChI |
InChI=1S/C28H20F4N2O7S/c29-19-13-20(30)26(32)27(25(19)31)41-28(37)22(42(38,39)40)14-33-23(35)11-12-24(36)34-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-21(17)34/h1-8,13,22H,11-12,14-15H2,(H,33,35)(H,38,39,40) |
InChI Key |
OXCOLSMUBAPWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCC(C(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sulfo DBCO-TFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo DBCO-TFP Ester, a key reagent in the field of bioconjugation. We will delve into its chemical structure, physicochemical properties, and its utility in creating precisely engineered biomolecular conjugates. This document will serve as a valuable resource for researchers and professionals in drug development, diagnostics, and fundamental biological research, offering detailed methodologies and a deep understanding of its core functionalities.
Core Concepts: Chemical Structure and Properties
This compound is a heterobifunctional crosslinking agent designed for a two-step sequential conjugation strategy. Its architecture features three critical components: a sulfonate group for enhanced aqueous solubility, an amine-reactive tetrafluorophenyl (TFP) ester, and a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry.
The presence of the sulfonate group significantly improves the water solubility of this reagent, making it particularly suitable for reactions in aqueous buffers commonly used for biological samples.[1][2][3] The TFP ester provides a highly reactive group for forming stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[1] Notably, TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible labeling of biomolecules.[1] The DBCO group is a strained alkyne that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that does not require a cytotoxic copper catalyst.
A popular variant of this crosslinker incorporates a polyethylene glycol (PEG) spacer, known as Sulfo DBCO-PEG4-TFP Ester. This PEG spacer further enhances hydrophilicity and provides a flexible connection, which can minimize steric hindrance during conjugation.
Below is a summary of the key physicochemical properties for both the core this compound and its PEGylated version.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | Sulfo dibenzocyclooctyne-2,3,5,6-tetrafluorophenyl ester | |
| CAS Number | 2268816-76-6 | |
| Molecular Formula | C₂₈H₂₀F₄N₂O₇S | |
| Molecular Weight | 604.53 g/mol | |
| Purity | >95% (HPLC) | |
| Appearance | White to slightly grey amorphous solid or slightly yellow powder | |
| Solubility | Water, DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, desiccated |
Table 2: Physicochemical Properties of Sulfo DBCO-PEG4-TFP Ester
| Property | Value | References |
| Chemical Name | Sulfo DBCO-PEG4-TFP ester | |
| Molecular Formula | C₃₉H₄₁F₄N₃O₁₂S | |
| Molecular Weight | 851.82 g/mol (protonated) | |
| Purity | >95% (HPLC) | |
| Appearance | Off-white to grey to yellow amorphous solid or oil | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated |
Mechanism of Action: A Two-Step Bioconjugation Strategy
The utility of this compound lies in its ability to facilitate a controlled, two-step bioconjugation. This process allows for the precise linking of two different molecules, for instance, a protein and a payload molecule (e.g., a drug, a dye, or a nucleic acid).
Step 1: Amine Modification. The first step involves the reaction of the TFP ester with primary amines on the first biomolecule (e.g., a protein or antibody). This reaction forms a stable amide bond, effectively labeling the biomolecule with the DBCO moiety. This reaction is typically carried out in an amine-free buffer at a pH range of 7-9.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The second step is a copper-free click chemistry reaction. The DBCO-labeled biomolecule from the first step is introduced to a second molecule that has been functionalized with an azide group. The inherent ring strain of the DBCO molecule drives a [3+2] cycloaddition with the azide, forming a stable triazole linkage. This reaction is highly specific and can be performed under mild, physiological conditions.
Experimental Protocols: A Practical Guide
This section provides a general protocol for the labeling of an antibody with a small molecule using this compound. The protocol is divided into two main stages, corresponding to the two-step reaction mechanism.
Stage 1: Antibody Labeling with this compound
This stage focuses on the reaction between the TFP ester and the primary amines on the antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS.
-
Stage 2: Click Chemistry Conjugation
This stage involves the SPAAC reaction between the DBCO-labeled antibody and an azide-functionalized molecule.
Materials:
-
DBCO-labeled antibody (from Stage 1)
-
Azide-functionalized molecule of interest
-
PBS buffer, pH 7.4
Procedure:
-
Reaction Setup:
-
Mix the DBCO-labeled antibody with a 1.5- to 5-fold molar excess of the azide-functionalized molecule in PBS.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the final antibody conjugate to remove any unreacted azide-functionalized molecule. The purification method will depend on the properties of the conjugate and may include size exclusion chromatography (SEC), affinity chromatography, or dialysis.
-
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a wide range of applications in both academic research and the pharmaceutical industry.
-
Antibody-Drug Conjugates (ADCs): This is a prominent application where a cytotoxic drug, functionalized with an azide, is conjugated to a DBCO-labeled monoclonal antibody. This approach enables the targeted delivery of the drug to cancer cells, minimizing off-target toxicity.
-
Fluorescent Labeling and Imaging: Proteins, antibodies, and other biomolecules can be labeled with fluorescent dyes for use in various imaging techniques, including immunofluorescence and live-cell imaging.
-
Surface Functionalization: this compound can be used to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and microarrays.
-
Drug Delivery Systems: The crosslinker can be incorporated into drug delivery vehicles like nanoparticles to attach targeting ligands for improved therapeutic efficacy.
References
An In-depth Technical Guide to the Mechanism of Action of Sulfo DBCO-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental protocols for Sulfo DBCO-TFP Ester, a key reagent in modern bioconjugation.
Core Mechanism of Action
This compound is a heterobifunctional crosslinker designed for a two-step bioconjugation strategy. Its mechanism of action is centered around two key reactive groups: the Sulfo-TFP ester and the Dibenzocyclooctyne (DBCO) moiety. The presence of a sulfonate group enhances the water solubility of this reagent, making it ideal for reactions in aqueous biological environments.[1][2][3][4][5]
Step 1: Amine Modification via the TFP Ester
The 2,3,5,6-tetrafluorophenyl (TFP) ester is an amine-reactive functional group. It reacts efficiently with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form a stable amide bond. This reaction proceeds optimally at a pH range of 7-9. A key advantage of the TFP ester over the more common N-hydroxysuccinimide (NHS) ester is its significantly greater stability towards hydrolysis in aqueous media, which leads to more efficient and reproducible labeling of biomolecules.
Step 2: Bioorthogonal Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group is a strained alkyne that reacts specifically and efficiently with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs without interfering with native biological functional groups, making it suitable for use in complex biological systems, including live cells. The reaction between DBCO and an azide forms a stable triazole linkage.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₀F₄N₂O₇S | |
| Molecular Weight | 604.53 g/mol | |
| Purity | >95% (HPLC) | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated |
Hydrolysis Stability of TFP Ester vs. NHS Ester
The TFP ester exhibits superior stability against hydrolysis compared to the NHS ester, particularly at neutral to basic pH. This enhanced stability allows for more controlled and efficient conjugation reactions.
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | Fold Difference | Reference(s) |
| 7.0 | ~570 | ~300 | 1.9 | |
| 8.0 | ~180 | ~60 | 3.0 | |
| 10.0 | ~300 | ~39 | 7.7 |
Data derived from studies on TFP- and NHS-terminated self-assembled monolayers.
Experimental Protocols
General Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with this compound to introduce the DBCO moiety.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess may need to be determined empirically based on the protein and desired degree of labeling.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is kept to a minimum to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Remove the unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the reaction of a DBCO-labeled protein with an azide-containing molecule.
Materials:
-
DBCO-labeled protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-labeled protein in the reaction buffer.
-
Dissolve the azide-containing molecule in a compatible solvent. If using an organic solvent, add it to the aqueous reaction mixture slowly with mixing.
-
-
SPAAC Reaction:
-
Add the azide-containing molecule to the solution of the DBCO-labeled protein. A 1.5- to 10-fold molar excess of one reactant is often used to drive the reaction to completion.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reaction times can be optimized depending on the reactants and their concentrations.
-
-
Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.
-
Analysis: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays.
Visualizations
Signaling Pathways and Workflows
Caption: General workflow for bioconjugation using this compound.
References
Sulfo DBCO-TFP Ester for Copper-Free Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo DBCO-TFP Ester, a key reagent in copper-free click chemistry, tailored for its application in bioconjugation, diagnostics, and therapeutic development.
Introduction to this compound
Sulfo Dibenzocyclooctyne (DBCO) - Tetrafluorophenyl (TFP) Ester is a heterobifunctional crosslinker designed for the efficient and specific labeling of biomolecules. Its unique architecture allows for a two-step conjugation process, making it an invaluable tool in modern bioconjugation strategies. The molecule consists of three key components:
-
A Sulfo-DBCO moiety: The dibenzocyclooctyne (DBCO) is a strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. The sulfonate group (Sulfo) imparts excellent water solubility, allowing for reactions to be performed in physiological buffers without the need for organic co-solvents, which is critical for maintaining the stability and activity of biomolecules.
-
A TFP ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is an amine-reactive functional group. It forms stable amide bonds with primary amines, such as the lysine residues and N-termini of proteins, under mild pH conditions. TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling of biomolecules.[1][2][3][4][5]
-
A PEG spacer (often PEG4): A polyethylene glycol (PEG) spacer arm is incorporated between the DBCO and TFP ester moieties. This hydrophilic spacer enhances solubility, provides flexibility, and reduces steric hindrance during conjugation, which can improve labeling efficiency.
This combination of features makes this compound a versatile reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and the functionalization of surfaces and nanoparticles.
Quantitative Data
The efficiency of bioconjugation reactions using this compound is influenced by various factors, including the specific biomolecules involved, buffer conditions, pH, and temperature. The following tables summarize key quantitative data related to the performance of DBCO reagents in copper-free click chemistry.
Table 1: Physicochemical Properties of this compound Variants
| Property | This compound | Sulfo DBCO-PEG4-TFP Ester |
| Molecular Formula | C₂₈H₂₀F₄N₂O₇S | C₃₉H₄₁F₄N₃O₁₂S |
| Molecular Weight | 604.53 g/mol | 851.8 g/mol |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF |
| Purity | ≥ 95% (HPLC) | ≥ 95% (HPLC) |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated |
Data sourced from multiple supplier specifications.
Table 2: Second-Order Rate Constants for SPAAC Reactions with Sulfo DBCO-Amine
This table presents the reaction kinetics of a water-soluble DBCO reagent (sulfo DBCO-amine) with different azides under various buffer conditions, providing insights into the expected reactivity of the DBCO moiety of this compound.
| Buffer (pH 7) | Temperature (°C) | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 |
| HEPES | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 |
| DMEM | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.59 - 0.97 |
| RPMI | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.27 - 0.77 |
| PBS | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | Increased rate observed |
| HEPES | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | Increased rate observed |
Data adapted from a study on SPAAC reaction kinetics. Higher pH values (up to 10) generally increase reaction rates, except in HEPES buffer. The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Protocol for Protein Labeling with this compound
This protocol describes the general steps for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest (1-5 mg/mL)
-
This compound
-
Amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7-9
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer) or sodium azide, perform a buffer exchange into a suitable amine-free buffer.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. The molar excess of the reagent will depend on the protein concentration and the desired degree of labeling.
-
For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess.
-
For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.
-
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice for 2-4 hours.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.
-
Protocol for Antibody-Drug Conjugate (ADC) Formation
This protocol outlines the steps for creating an ADC using a DBCO-labeled antibody and an azide-containing cytotoxic drug.
Materials:
-
DBCO-labeled antibody (prepared as in section 3.1)
-
Azide-functionalized cytotoxic drug
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare the Azide-Containing Drug:
-
Dissolve the azide-functionalized drug in a compatible solvent (e.g., DMSO) to a known concentration.
-
-
SPAAC Reaction:
-
Add the azide-functionalized drug to the solution of the DBCO-labeled antibody. A molar excess of 1.5 to 10 equivalents of the drug is often used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. Reactions can also be performed at 37°C to increase the reaction rate.
-
-
Purification:
-
Purify the resulting ADC to remove any unreacted drug and other small molecules. This is typically achieved using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development.
Caption: Experimental workflow for protein labeling.
Caption: Logical relationships in two-step bioconjugation.
References
Harnessing Aqueous Environments: A Technical Guide to the Advantages of Water-Soluble DBCO Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Solubility Challenges in Bioconjugation
The field of bioconjugation has been significantly advanced by the advent of click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction enables the precise and efficient covalent ligation of molecules in complex biological environments.[1] At the heart of this chemistry is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts rapidly and specifically with azides without the need for cytotoxic copper catalysts.[][3] This makes SPAAC ideal for applications involving live cells or in vivo studies.[][4]
However, the inherent hydrophobicity of the core DBCO structure presents a significant challenge. Many DBCO reagents have poor solubility in aqueous buffers, which are the standard media for most biological experiments involving proteins, antibodies, and nucleic acids. This limitation often necessitates the use of organic co-solvents like DMSO or DMF, which can compromise the structural integrity and function of sensitive biomolecules, leading to denaturation and aggregation.
Water-soluble DBCO reagents have been developed to address this critical issue. By incorporating hydrophilic moieties, such as polyethylene glycol (PEG) spacers or sulfonate groups (sulfo-), these advanced reagents dissolve readily in aqueous solutions. This fundamental improvement not only simplifies experimental workflows but also enhances the efficiency, reproducibility, and overall success of bioconjugation in biological and pharmaceutical research. This guide provides an in-depth technical overview of the advantages, quantitative performance, and applications of these indispensable tools.
Core Advantages of Water-Soluble DBCO Reagents
The primary modification to create water-soluble DBCO reagents involves the addition of hydrophilic linkers. This seemingly simple change confers a host of advantages over traditional hydrophobic DBCO compounds.
-
Enhanced Aqueous Solubility: The most direct benefit is the ability to conduct reactions in entirely aqueous buffers. Reagents like DBCO-PEG4-NHS ester and Sulfo-DBCO-NHS ester are soluble in common buffers such as PBS, eliminating the need for organic co-solvents. This prevents the precipitation of labeled biomolecules, a common issue with hydrophobic reagents, especially when targeting high degrees of labeling on antibodies.
-
Improved Biocompatibility and Reaction Efficiency: By avoiding organic co-solvents, the native conformation and function of proteins and other biomolecules are preserved. This is critical in drug development, particularly for creating antibody-drug conjugates (ADCs), where maintaining the antibody's binding affinity is paramount. The reaction can proceed under mild, physiological conditions (neutral pH, room temperature), ensuring the stability of the biological components.
-
Reduced Steric Hindrance and Non-Specific Binding: Many water-soluble variants incorporate flexible PEG spacers. These linkers create distance between the conjugated molecules, minimizing steric hindrance and allowing for more efficient ligation. Furthermore, PEGylation is well-known to reduce or eliminate problems with aggregation and inhibit the non-specific binding of conjugates to surfaces or other proteins.
-
Bioorthogonality and High Specificity: Like their hydrophobic counterparts, water-soluble DBCO reagents retain the key features of SPAAC chemistry. The DBCO group reacts exclusively with azides, ignoring other functional groups present in complex biological systems, ensuring highly specific and clean conjugation with minimal off-target reactions.
Quantitative Performance Data
The advantages of water-soluble DBCO reagents are reflected in their physicochemical properties and reaction outcomes. The following tables summarize key performance metrics.
Table 1: Physicochemical Properties of Representative DBCO Reagents
| Reagent Type | Key Feature | Aqueous Solubility | Common Co-solvents Required | Reference(s) |
| DBCO-NHS Ester | Hydrophobic Core | Low | DMSO, DMF, DCM, Chloroform | |
| DBCO-PEG4-NHS Ester | Hydrophilic PEG4 Spacer | Soluble up to 1.5 - 5.5 mM | Can be dissolved in DMSO/DMF first, then diluted into aqueous buffer | |
| DBCO-Sulfo-NHS Ester | Sulfonate Group | High (water-soluble) | Not required for reaction in aqueous media |
Table 2: Comparative Reaction Kinetics of Common Cyclooctynes
The reaction rate, defined by the second-order rate constant (k₂), is critical for applications requiring rapid conjugation at low concentrations. DBCO derivatives exhibit fast kinetics, making them a preferred choice.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| BCN | Benzyl Azide | ~0.06 - 0.1 | |
| Note: Rates can vary with solvent, temperature, and specific derivatives. |
Table 3: Impact of Water-Soluble Linkers on Antibody Conjugation Yield
A study comparing different DBCO-NHS esters for labeling an IgG antibody with an azide-fluorophore demonstrated the superiority of a PEGylated linker, especially at higher labeling ratios.
| DBCO Reagent | Molar Ratio (DBCO:Antibody) | Outcome | Reference |
| DBCO-NHS | > 5:1 | Precipitation of reactants, lower reaction yield | |
| DBCO-Sulfo-NHS | > 5:1 | Precipitation of reactants, lower reaction yield | |
| DBCO-PEG4-NHS | High ratios | Slightly higher conjugation yield, no precipitation observed |
Visualizing the Chemistry and Workflow
Diagrams created using Graphviz help illustrate the underlying mechanism, the logical advantages, and the experimental workflow associated with water-soluble DBCO reagents.
Experimental Protocols
The following sections provide generalized methodologies for key experiments using water-soluble DBCO reagents. Researchers should optimize conditions for their specific molecules of interest.
Protocol 1: Antibody Labeling with Water-Soluble DBCO-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody or protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.0).
-
Water-soluble DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester or DBCO-Sulfo-NHS Ester).
-
Anhydrous DMSO or DMF (for reagents not directly soluble in water).
-
Quenching buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine.
-
Purification tools: Spin desalting columns or dialysis equipment.
Methodology:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or high-purity water if using a sulfo-DBCO variant.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of any organic solvent should ideally be below 20%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional but Recommended): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature. This step removes any unreacted NHS ester.
-
Purification: Remove excess, non-reacted DBCO reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS). The DBCO-activated antibody is now ready for conjugation.
Protocol 2: Copper-Free Click Chemistry (SPAAC) Conjugation
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO-activated antibody.
-
Azide-functionalized molecule (e.g., drug payload, imaging agent, oligonucleotide).
-
Reaction Buffer: PBS, pH 7.4. Crucially, avoid any buffers containing sodium azide (NaN₃) .
Methodology:
-
Reaction Setup: Mix the DBCO-activated antibody with the azide-functionalized molecule in the reaction buffer. A 2- to 4-fold molar excess of the azide molecule is typically recommended.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C. Reactions are generally more efficient at higher concentrations and can be performed at temperatures up to 37°C to increase the rate.
-
Purification: After incubation, purify the final conjugate to remove any unreacted azide molecule and other impurities. The method of purification (e.g., size-exclusion chromatography, HPLC, dialysis) will depend on the properties of the final product.
Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
The number of DBCO molecules conjugated per antibody can be quantified using UV-Vis spectrophotometry, as DBCO has a characteristic absorbance peak around 309 nm.
Methodology:
-
Measurement: Measure the absorbance of the purified DBCO-antibody solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).
-
Calculation:
-
First, calculate the concentration of the DBCO moiety using its molar extinction coefficient (ε_DBCO ≈ 12,000 M⁻¹cm⁻¹) at 309 nm.
-
[DBCO] (M) = A₃₀₉ / 12,000
-
-
Next, calculate the protein concentration. A correction factor (CF) is needed to account for the DBCO's contribution to the absorbance at 280 nm (CF for DBCO is ~0.90).
-
Corrected A₂₈₀ = A₂₈₀ - (A₃₀₉ * CF)
-
[Protein] (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm).
-
-
Finally, calculate the DOL:
-
DOL = [DBCO] / [Protein]
-
-
Conclusion
Water-soluble DBCO reagents represent a critical evolution in click chemistry, directly addressing the practical challenges of working with biomolecules in their native aqueous environments. By enhancing solubility, improving reaction yields, and preserving the function of sensitive proteins, these reagents have become indispensable tools in academic research and pharmaceutical development. Their use simplifies experimental protocols and boosts the reliability of creating complex bioconjugates, from antibody-drug conjugates for targeted cancer therapy to advanced probes for in vivo imaging. As the demand for precisely engineered biomaterials and therapeutics continues to grow, the advantages offered by water-soluble DBCO reagents will ensure they remain a cornerstone of modern bioconjugation strategy.
References
An In-depth Technical Guide to the Reactivity of Sulfo DBCO-TFP Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo DBCO-TFP Ester, a key reagent in bioconjugation, with a specific focus on its reactivity with primary amines. This document details the chemical properties, reaction kinetics, and experimental protocols for the efficient and reproducible labeling of biomolecules.
Introduction to this compound
Sulfo Dibenzocyclooctyne (DBCO) - Tetrafluorophenyl (TFP) Ester is a heterobifunctional crosslinker widely employed in bioconjugation and drug development.[1] Its structure comprises three key functional components:
-
A Sulfo Group (-SO₃⁻): This moiety imparts significant water solubility to the molecule, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents, which is crucial for maintaining the native conformation and function of proteins and other biomolecules.[2][3]
-
A Tetrafluorophenyl (TFP) Ester: This amine-reactive group facilitates the formation of stable covalent amide bonds with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins.[2] TFP esters are recognized for their enhanced stability towards hydrolysis in aqueous media, particularly at basic pH, when compared to the more common N-hydroxysuccinimide (NHS) esters.[2]
-
A Dibenzocyclooctyne (DBCO) Group: This strained alkyne is a key component for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Once conjugated to a biomolecule, the DBCO group allows for the highly specific and efficient attachment of an azide-modified molecule of interest.
The combination of these features makes this compound a versatile tool for the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized biomolecules for various assays.
Reactivity with Primary Amines: Mechanism and Influencing Factors
The core reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.
Reaction Mechanism
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, and the tetrafluorophenyl group serves as a good leaving group, facilitating the reaction.
Factors Influencing Reactivity
Several factors critically influence the efficiency and specificity of the conjugation reaction:
-
pH: The reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out in buffers with a pH range of 7 to 9. While a higher pH increases the concentration of deprotonated amines, it also accelerates the competing hydrolysis of the TFP ester. However, TFP esters exhibit significantly greater stability to hydrolysis at basic pH compared to NHS esters, offering a wider experimental window.
-
Temperature: The reaction can be performed at room temperature or at 4°C. Incubation at room temperature is generally faster, while reactions at 4°C can proceed overnight to accommodate sensitive proteins or to slow down potential side reactions.
-
Stoichiometry (Molar Excess): The molar ratio of this compound to the amine-containing biomolecule is a critical parameter to control the degree of labeling (DOL). A higher molar excess will generally result in a higher DOL. The optimal molar excess should be determined empirically for each specific application.
-
Buffer Composition: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the TFP ester. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.
Quantitative Data on Reactivity and Stability
The following tables summarize key quantitative data regarding the stability of TFP esters and recommended reaction conditions for efficient conjugation.
| Parameter | Condition | TFP Ester | NHS Ester | Reference(s) |
| Half-life (Hydrolysis) | pH 7.0 | ~7.5 hours | ~4 hours | |
| pH 8.0 | ~2 hours | ~40 minutes | ||
| pH 10.0 | ~6.5 hours | ~39 minutes |
Table 1: Comparative Hydrolysis Half-life of TFP and NHS Ester-Terminated Self-Assembled Monolayers. This data provides a strong indication of the relative stability of the two ester types in aqueous solutions.
| Parameter | Recommended Condition | Rationale | Reference(s) |
| pH | 7.0 - 9.0 | Balances amine deprotonation and ester hydrolysis. | |
| Temperature | Room Temperature (for 1-4 hours) or 4°C (overnight) | Flexibility for reaction speed and protein stability. | |
| Molar Excess (Protein Conc. >1 to 5 mg/mL) | 10-20X | Starting point for optimizing degree of labeling. | |
| Molar Excess (Protein Conc. 0.5 to ≤1 mg/mL) | 20-40X | Higher excess needed for more dilute protein solutions. | |
| Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Prevents competition for the reactive ester. |
Table 2: Recommended Reaction Conditions for this compound Conjugation to Primary Amines.
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to a primary amine-containing protein and the subsequent determination of the degree of labeling.
Protocol for Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted reagent and byproducts using a desalting column or dialysis. The purified DBCO-labeled protein is now ready for the subsequent click chemistry reaction.
Protocol for Determining the Degree of Labeling (DOL)
Materials:
-
Purified DBCO-labeled protein
-
UV-Vis Spectrophotometer
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein Where:
-
CF is the correction factor for the DBCO absorbance at 280 nm (typically ~0.90 for IgG).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
Calculate DBCO Concentration: DBCO Concentration (M) = A₃₀₉ / ε_DBCO Where:
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).
-
-
Calculate Degree of Labeling (DOL): DOL = DBCO Concentration / Protein Concentration
Visualizations of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the use of this compound.
Caption: Workflow for labeling a primary amine-containing protein with this compound.
Caption: General workflow for copper-free click chemistry using a DBCO-labeled protein.
Caption: Logical diagram of factors influencing the outcome of amine labeling with this compound.
Conclusion
This compound is a powerful and versatile reagent for the modification of primary amines on biomolecules. Its enhanced water solubility and the superior stability of the TFP ester to hydrolysis provide significant advantages for achieving high-efficiency and reproducible bioconjugation. By carefully controlling key reaction parameters such as pH, temperature, and stoichiometry, researchers can precisely introduce the DBCO handle for subsequent copper-free click chemistry, enabling a wide range of applications in basic research, diagnostics, and therapeutic development.
References
The Role of Sulfo-DBCO in Advancing Bioorthogonal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. By introducing chemical reactions that are inert to biological functionalities, researchers can label, track, and modify biomolecules with unprecedented precision. At the forefront of this field is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This guide provides a comprehensive technical overview of Sulfo-DBCO (Sulfo-dibenzocyclooctyne), a key reagent in SPAAC, detailing its properties, applications, and the experimental protocols necessary for its effective use.
Core Concepts: Understanding Sulfo-DBCO and SPAAC
Sulfo-DBCO is a water-soluble derivative of dibenzocyclooctyne. The addition of a sulfonate group (-SO₃⁻) significantly enhances its hydrophilicity, making it particularly well-suited for biological applications in aqueous environments without the need for organic co-solvents that can be detrimental to cells and proteins.[1][2]
The core utility of Sulfo-DBCO lies in its rapid and highly specific reaction with azides, a functional group that can be metabolically incorporated into biomolecules. This SPAAC reaction proceeds readily at physiological temperatures and pH without the need for a cytotoxic copper catalyst, a significant advantage over the original copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] The reaction is highly efficient, forming a stable triazole linkage.[3] The bioorthogonality of the DBCO-azide reaction ensures that the labeling is highly specific, with minimal off-target reactions.
Quantitative Data on Sulfo-DBCO Reactions
The efficiency and speed of the SPAAC reaction are critical for its successful application. The following tables summarize key quantitative data related to Sulfo-DBCO, providing a basis for experimental design and comparison with other bioorthogonal reagents.
| Parameter | Sulfo-DBCO Derivative | Reaction Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| Reaction Kinetics | Sulfo-DBCO-amine | 3-azido-L-alanine | 0.55 - 1.22 | HEPES buffer (pH 7), 25-37°C | |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7), 25-37°C | ||
| DBCO (general) | Benzyl azide | ~1 | Room Temperature |
| Parameter | Sulfo-DBCO Derivative | Biomolecule | Molar Excess of Sulfo-DBCO | Degree of Labeling (DOL) | Reference |
| Labeling Efficiency | Sulfo-DBCO-NHS ester | IgG Antibody | 5-10 fold | ~1.5-3 | |
| DBCO-NHS ester | IgG Antibody | 20-30 fold | Not specified | ||
| DBCO-functionalized antibody | Azide-modified oligonucleotide | 2-4 fold excess of azide-oligo | High efficiency |
| Parameter | DBCO Derivative | Condition | Half-life / Stability | Reference |
| Stability | DBCO-conjugate | In presence of Glutathione (GSH) | ~71 minutes | |
| DBCO-modified IgG | 4°C or -20°C | 3-5% loss of reactivity over 4 weeks | ||
| DBCO groups | Intracellular (RAW264.7 cells) | 36% degradation after 24 hours |
Key Applications and Experimental Workflows
Sulfo-DBCO has found widespread use in various research and development areas, from fundamental cell biology to the creation of next-generation therapeutics.
Metabolic Glycoengineering and Cell Labeling
One of the most powerful applications of Sulfo-DBCO is in metabolic glycoengineering. Cells are cultured with an azide-modified sugar, which is incorporated into the glycan structures on the cell surface. These azide-labeled cells can then be specifically tagged with a Sulfo-DBCO-conjugated fluorophore for visualization and tracking.
Antibody-Drug Conjugate (ADC) Development
In the field of oncology, Sulfo-DBCO is instrumental in the development of ADCs. An antibody targeting a tumor-specific antigen is functionalized with Sulfo-DBCO. Separately, a potent cytotoxic drug is modified with an azide. The two components are then conjugated via SPAAC to create the ADC. This targeted delivery system minimizes systemic toxicity by delivering the drug directly to cancer cells.
References
Sulfo DBCO-TFP Ester stability in aqueous solutions
An In-depth Technical Guide to the Stability of Sulfo DBCO-TFP Ester in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability of this compound in aqueous environments. Understanding the behavior of this reagent is critical for its effective use in bioconjugation, diagnostics development, and targeted drug delivery systems. We will delve into the reaction mechanisms, factors influencing stability, quantitative data, and detailed experimental protocols for assessing its performance.
Introduction to this compound
This compound is a water-soluble, amine-reactive labeling reagent designed for a two-step bioconjugation strategy. Its structure incorporates three key functional components:
-
Sulfo Group: A sulfonic acid group that imparts high water solubility, allowing for reactions to be performed in physiological buffers without the need for organic co-solvents.[1][2]
-
DBCO (Dibenzocyclooctyne): A strained alkyne moiety that is central to copper-free click chemistry, enabling highly efficient and bioorthogonal ligation with azide-modified molecules.[3][4]
-
TFP (2,3,5,6-Tetrafluorophenyl) Ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[3]
The primary advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their significantly greater stability against spontaneous hydrolysis in aqueous solutions, particularly at neutral to basic pH. This enhanced stability leads to more efficient and reproducible conjugation to biomolecules.
Reaction and Hydrolysis Pathways
In an aqueous environment, the TFP ester moiety of this compound is subject to two competing reactions: aminolysis (the desired reaction) and hydrolysis (an undesirable side reaction).
-
Aminolysis (Conjugation): The TFP ester reacts with a primary amine (e.g., from a protein or peptide) via nucleophilic acyl substitution to form a highly stable covalent amide bond. This reaction is most efficient at a slightly alkaline pH (typically 7.2-9.0), where the primary amine is deprotonated and thus more nucleophilic.
-
Hydrolysis: In the presence of water, the TFP ester can be hydrolyzed, yielding an inactive carboxylic acid and releasing the tetrafluorophenol (TFP) leaving group. This reaction is also accelerated at higher pH values.
The efficiency of a labeling experiment depends on the rate of aminolysis relative to the rate of hydrolysis. Due to the superior stability of the TFP ester, the aminolysis reaction is favored more strongly than with NHS esters under typical bioconjugation conditions.
Caption: Competing reaction pathways for this compound.
Quantitative Stability Data
While specific kinetic data for the hydrolysis of this compound in solution is not widely published, the stability of the TFP ester functional group has been quantified in analogous systems. A study on TFP-terminated self-assembled monolayers (SAMs) provides an excellent illustration of its pH-dependent stability compared to NHS esters. This data is summarized below alongside typical hydrolysis rates for NHS esters in solution for context.
Table 1: Comparison of Hydrolysis Rates and Half-Lives for TFP and NHS Esters
| Ester Type | pH | Temperature | Half-Life (t₁/₂) | Source |
|---|---|---|---|---|
| TFP-terminated SAM | 7.0 | Room Temp. | 13.1 hours | |
| 8.0 | Room Temp. | 5.8 hours | ||
| 10.0 | Room Temp. | 1.3 hours | ||
| NHS-terminated SAM | 7.0 | Room Temp. | 3.1 hours | |
| 8.0 | Room Temp. | 33.1 minutes | ||
| 10.0 | Room Temp. | < 5 minutes | ||
| NHS Ester (in solution) | 7.0 | 0°C | 4-5 hours |
| | 8.6 | 4°C | 10 minutes | |
Note: Data for SAMs reflects surface chemistry, but the trend of superior stability of TFP esters at higher pH is directly applicable to solution-phase chemistry.
These data clearly demonstrate that TFP esters are significantly more resistant to hydrolysis than NHS esters, especially as the pH increases into the optimal range for amine conjugation. This inherent stability provides a wider experimental window and contributes to greater reaction efficiency.
Experimental Protocol: Assessing TFP Ester Stability
This protocol outlines a general method to determine the hydrolytic stability of this compound in a given aqueous buffer. The principle involves incubating the reagent and measuring the decrease in its active form over time. The remaining active ester can be quantified by reacting it with an amine-containing chromophore or fluorophore and measuring the resulting signal.
Materials and Reagents
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffers: e.g., 0.1 M Phosphate Buffer (pH 7.0), 0.1 M HEPES (pH 8.0), 0.1 M Borate Buffer (pH 9.0). Buffers must be free of primary amines.
-
Quenching/Detection Reagent: A solution of a primary amine-containing molecule with a strong absorbance or fluorescence signal (e.g., 100 mM Glycine, 10 mM N-(2-Aminoethyl)dansylamide).
-
Spectrophotometer or Fluorometer
-
Constant temperature incubator or water bath
Experimental Workflow
Caption: Workflow for determining the hydrolytic half-life of this compound.
Detailed Procedure
-
Prepare Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. TFP esters are moisture-sensitive, so it is crucial to minimize exposure to air and use a dry solvent.
-
Initiate Hydrolysis: Add the stock solution to the pre-warmed reaction buffers (e.g., at 25°C) to a final concentration of 0.5-1.0 mM. Start the timer immediately.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction buffer.
-
Quantify Active Ester: Immediately add the aliquot to a solution containing a large molar excess of an amine-reporter molecule. The excess amine ensures that all remaining active TFP ester reacts rapidly with the reporter, effectively stopping the hydrolysis reaction and generating a quantifiable signal.
-
Signal Measurement: After the reporter reaction is complete (e.g., 30 minutes), measure the absorbance or fluorescence of the solution at the appropriate wavelength for the reporter conjugate. The signal intensity is directly proportional to the concentration of active TFP ester remaining at that time point.
-
Data Analysis:
-
Plot the signal as a function of time.
-
The hydrolysis of active esters typically follows pseudo-first-order kinetics.
-
To calculate the half-life (t₁/₂), plot the natural logarithm of the signal (ln[Signal]) versus time. The slope of the resulting line will be equal to -k, where k is the hydrolysis rate constant.
-
The half-life can then be calculated using the equation: t₁/₂ = ln(2) / k
-
Practical Recommendations for Optimal Use
To maximize conjugation efficiency and ensure reproducibility, adhere to the following best practices:
-
Storage and Handling: Store this compound at -20°C, desiccated. Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Solvent Choice: Prepare stock solutions in a high-quality, anhydrous, water-miscible organic solvent such as DMSO or DMF immediately before use. Stock solutions in anhydrous solvents can be stored frozen for several days but should be used as quickly as possible.
-
Buffer Selection: Use non-amine-containing buffers at a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction.
-
Reaction Conditions: For efficient labeling of proteins, use a 10- to 50-fold molar excess of the TFP ester reagent. Higher protein concentrations favor the desired aminolysis reaction over hydrolysis. Reactions can be performed for 30-60 minutes at room temperature or for 2-4 hours on ice.
-
Quenching: After the desired incubation time, the reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as 50-100 mM Tris-HCl or glycine.
Conclusion
This compound is a superior amine-reactive reagent for bioconjugation due to the enhanced stability of its TFP ester group. Compared to traditional NHS esters, TFP esters exhibit a significantly lower rate of hydrolysis in aqueous solutions, particularly in the slightly alkaline pH range required for efficient amine labeling. This key feature provides researchers with a more robust and reliable tool, leading to higher conjugation yields, improved reproducibility, and a wider experimental timeframe. By following the recommended handling and reaction protocols, scientists can fully leverage the advantages of this compound for developing advanced bioconjugates for a wide array of applications.
References
Applications of TFP Esters in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of bioconjugation, the choice of reactive chemistry is paramount to the successful development of stable and functional biomolecular conjugates. Among the array of amine-reactive functionalities, 2,3,5,6-Tetrafluorophenyl (TFP) esters have emerged as a superior alternative to the commonly used N-hydroxysuccinimide (NHS) esters. This technical guide provides a comprehensive overview of the applications of TFP esters in bioconjugation, highlighting their chemical advantages, and providing detailed experimental protocols for their use in protein labeling, antibody-drug conjugate (ADC) synthesis, and surface modification.
TFP esters react with primary amines on biomolecules, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[1][2] The primary advantage of TFP esters lies in their increased resistance to spontaneous hydrolysis in aqueous environments compared to NHS esters, particularly at the neutral to slightly basic pH conditions typically required for efficient bioconjugation.[1][2][3] This enhanced stability translates to more efficient and reproducible labeling of biomolecules, offering greater control over the conjugation process.
Core Principles: The Chemistry of TFP Esters
TFP esters are activated esters that readily react with nucleophilic primary amines. The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon highly susceptible to nucleophilic attack, facilitating the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct.
A key challenge in bioconjugation is the competing hydrolysis reaction, where the activated ester reacts with water instead of the desired amine. TFP esters exhibit significantly greater hydrolytic stability than NHS esters, especially at the pH ranges optimal for amine conjugation (pH 7.5-9.0). This property is critical for achieving higher conjugation efficiencies and more consistent results.
Quantitative Data Summary
The following tables summarize key quantitative data comparing TFP esters with the more traditional NHS esters, providing a clear basis for selecting the appropriate reagent for a given bioconjugation application.
| Parameter | TFP Ester | NHS Ester | References |
| Optimal pH for Conjugation | 7.5 - 9.0 | 7.0 - 8.5 | |
| Relative Hydrolytic Stability | Higher | Lower | |
| Reaction with | Primary amines | Primary amines | |
| Byproduct | 2,3,5,6-tetrafluorophenol | N-hydroxysuccinimide |
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | Fold Difference |
| 7.0 | ~570 | ~300 | ~1.9x |
| 8.0 | ~180 | ~60 | ~3.0x |
| 10.0 | ~360 | ~39 | ~9.2x |
This data is derived from studies on self-assembled monolayers and illustrates the trend of increased stability of TFP esters with increasing pH compared to NHS esters.
Mandatory Visualizations
Logical Relationship: TFP vs. NHS Esters
Caption: A diagram illustrating the key advantages and disadvantages of TFP esters compared to NHS esters.
Experimental Workflow: Antibody Labeling with TFP Ester
References
The Pivotal Role of the Sulfo Group in DBCO Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of bioconjugation, the precision and efficiency of molecular labeling are paramount. Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, has been revolutionized by the development of dibenzocyclooctyne (DBCO) reagents. However, the inherent hydrophobicity of the DBCO core has historically presented challenges in aqueous biological systems. The introduction of a strategically placed sulfo group has addressed this limitation, dramatically expanding the utility of DBCO reagents in biological applications. This technical guide provides an in-depth exploration of the role of the sulfo group, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.
The Core Contribution: Aqueous Solubility
The primary and most critical role of the sulfo group (SO₃⁻) in DBCO reagents is to impart water solubility. The dibenzocyclooctyne core is inherently hydrophobic, which can lead to aggregation and precipitation in the aqueous buffers required for most biological experiments. This poor solubility can significantly hinder conjugation efficiency and lead to inaccurate quantification.
The addition of a negatively charged sulfonate group transforms the DBCO molecule into a water-soluble entity, allowing for direct dissolution in aqueous buffers and eliminating the need for organic co-solvents that can be detrimental to sensitive biomolecules like proteins and cells.
Impact of the Sulfo Group on DBCO Reagent Properties
The introduction of a sulfo group brings about several key advantages:
-
Enhanced Aqueous Solubility: As highlighted, this is the most significant benefit, enabling reactions to be performed in fully aqueous environments.
-
Reduced Aggregation: By preventing the hydrophobic DBCO molecules from clumping together, the sulfo group ensures that the reactive alkyne is readily available for conjugation.
-
Improved Reaction Kinetics in Biological Media: In the context of large biomolecules like antibodies, a sulfonated DBCO reagent is less likely to be sequestered within hydrophobic pockets of the protein, leading to more efficient conjugation to surface-accessible azides.
-
Simplified Workflows: The direct solubility of sulfo-DBCO reagents in aqueous buffers simplifies experimental setup and purification processes.
Quantitative Data Summary
To provide a clear comparison, the following tables summarize key quantitative data for sulfo-DBCO reagents versus their non-sulfonated counterparts.
Table 1: Physicochemical Properties of DBCO and Sulfo-DBCO Reagents
| Property | DBCO Reagent (Non-Sulfonated) | Sulfo-DBCO Reagent | Reference(s) |
| Water Solubility | Insoluble | ≥ 50 mg/mL (for DBCO-Sulfo-NHS ester sodium salt) | [1][2][3] |
| Organic Solvent Solubility | Soluble in DMSO, DMF, DCM | Soluble in Water, DMSO, DMF | [4][5] |
Table 2: Reaction Kinetics of Sulfo-DBCO-amine in SPAAC Reactions
The following data represents the second-order rate constants for the reaction of sulfo-DBCO-amine with various azides under different buffer conditions. This demonstrates the high reactivity of sulfo-DBCO reagents in aqueous environments.
| Azide Reactant | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7.0) | 25 | 0.85 | |
| 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7.0) | 25 | 1.22 | |
| 3-azido-L-alanine | PBS (7.0) | 25 | 0.32 | |
| 3-azido-L-alanine | HEPES (7.0) | 25 | 0.55 |
Key Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate key experimental workflows and the logical impact of the sulfo group.
Logical Relationship of the Sulfo Group
Experimental Workflow: Antibody Labeling with Sulfo-DBCO-NHS Ester
References
Methodological & Application
Application Note and Protocol: A Step-by-Step Guide for Antibody Conjugation with Sulfo DBCO-TFP Ester
For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the conjugation of antibodies with Sulfo DBCO-TFP Ester. This process is foundational for the site-specific attachment of molecules containing an azide group through copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The this compound is an amine-reactive labeling reagent. The 2,3,5,6-tetrafluorophenyl (TFP) ester group readily reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable covalent amide bond. The dibenzocyclooctyne (DBCO) group is a strained alkyne that can then react with an azide-functionalized molecule without the need for a cytotoxic copper catalyst[1][2]. The sulfonate group enhances the water solubility of the reagent[3][4][5].
This two-step conjugation strategy is widely used for creating antibody-drug conjugates (ADCs), imaging agents, and other antibody-based research tools.
Chemical Signaling Pathway
The conjugation process involves two main chemical reactions. First, the TFP ester of the Sulfo DBCO-TFP reagent reacts with a primary amine on the antibody. Second, the DBCO-modified antibody reacts with an azide-modified molecule of interest in a copper-free click chemistry reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of an antibody with this compound, followed by the purification and characterization of the resulting DBCO-labeled antibody.
Materials and Reagents
-
Antibody to be conjugated (in an amine-free and azide-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., spin desalting columns) for purification
-
UV-Vis Spectrophotometer
Experimental Workflow
The overall experimental workflow consists of antibody preparation, reaction with this compound, purification of the conjugate, and characterization.
Step-by-Step Protocol
1. Antibody Preparation
-
Ensure the antibody is in an amine-free and azide-free buffer, such as PBS. Buffers containing primary amines (e.g., Tris) or sodium azide will interfere with the conjugation reaction.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
The antibody concentration should ideally be 1-5 mg/mL. If the concentration is lower, a higher molar excess of the DBCO reagent may be required.
2. Preparation of this compound Solution
-
This compound is moisture-sensitive. Allow the vial to come to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
3. Antibody Conjugation Reaction
-
Add a 5 to 20-fold molar excess of the this compound solution to the antibody solution. The optimal molar ratio may need to be determined empirically for each specific antibody.
-
The final concentration of DMSO or DMF in the reaction mixture should be kept low (ideally less than 20%) to avoid denaturation of the antibody.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. Alternatively, the reaction can be carried out for 2 hours at 4°C.
4. Quenching the Reaction
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature.
5. Purification of the DBCO-Labeled Antibody
-
Remove the excess, unreacted this compound and quenching reagent by using a desalting column (size-exclusion chromatography) equilibrated with an appropriate buffer (e.g., PBS).
6. Characterization of the Conjugate
-
The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 309 nm (for the DBCO group).
-
The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the antibody and the DBCO group. The molar extinction coefficient for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹.
The DBCO-labeled antibody is now ready for the subsequent copper-free click chemistry reaction with an azide-functionalized molecule.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the antibody conjugation protocol. These values may require optimization for specific antibodies and applications.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |
| This compound Stock Solution | 10 mM in anhydrous DMSO/DMF | Prepare fresh before each use. |
| Molar Excess of DBCO Reagent | 5 - 20 fold | A good starting point is a 10-fold molar excess. This may need optimization. |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours at 4°C | Longer incubation times do not necessarily improve efficiency and may affect antibody integrity. |
| Reaction pH | 7.2 - 8.5 | Slightly alkaline pH favors the reaction with primary amines. |
| Quenching Reagent Concentration | 50 - 100 mM Tris-HCl | Effectively stops the reaction by consuming unreacted TFP esters. |
| DBCO Molar Extinction Coefficient | ~12,000 M⁻¹cm⁻¹ at 309 nm | Used for calculating the Degree of Labeling (DOL). |
References
Application Notes and Protocols for Cell Surface Protein Labeling using Sulfo DBCO-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo DBCO-TFP Ester is a water-soluble, amine-reactive reagent designed for the efficient labeling of proteins and other biomolecules. This reagent facilitates a two-step bioconjugation strategy ideal for cell surface protein labeling. The initial step involves the reaction of the highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester with primary amines, such as the N-terminus or lysine residues of cell surface proteins, forming a stable amide bond. This reaction covalently attaches a dibenzocyclooctyne (DBCO) moiety to the protein.
The second step utilizes the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry. The DBCO group reacts specifically and efficiently with an azide-modified molecule of interest, such as a fluorescent dye, biotin, or a therapeutic agent, to form a stable triazole linkage. The presence of a sulfonate group and a hydrophilic polyethylene glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugates, minimizing aggregation and improving reaction efficiency in aqueous environments.[1][2][3] This system offers a powerful and versatile method for the targeted labeling and investigation of cell surface proteins in various research and drug development applications.[4]
Chemical Properties and Mechanism of Action
This compound's utility stems from its heterobifunctional nature. The TFP ester provides high reactivity towards primary amines and greater stability against hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling of biomolecules.[1] The DBCO group is a key component for copper-free click chemistry, reacting readily with azides without the need for a cytotoxic copper(I) catalyst, making it suitable for live-cell applications.
The overall labeling strategy can be summarized in two key steps:
-
Amine-reactive Labeling: The TFP ester of the Sulfo DBCO-TFP reagent reacts with primary amines on the cell surface proteins to form a stable amide bond, effectively "installing" a DBCO handle onto the proteins.
-
Bioorthogonal Click Chemistry: The DBCO-functionalized proteins are then incubated with a molecule of interest that has been modified to contain an azide group. The DBCO and azide groups specifically react via SPAAC to form a stable covalent bond.
Quantitative Data Summary
The following table summarizes key quantitative data related to the application of this compound and similar bioconjugation techniques.
| Parameter | Value | Application Context | Source |
| Drug-to-Antibody Ratio (DAR) | 4.1 ± 0.3 | Construction of Antibody-Drug Conjugates (ADCs) using a trastuzumab derivatized with a DBCO-TFP ester reagent. | |
| Antigen-Binding Activity Retention | >90% | Retention of biological activity of trastuzumab after conjugation with a DBCO-TFP ester reagent. | |
| Increased Endosomal Escape | 2.3-fold | Enhancement of siRNA delivery efficiency by functionalizing lipid nanoparticles (LNPs) with Sulfo DBCO-PEG4-TFP ester and conjugating to cell-penetrating peptides in HeLa cells. |
Experimental Protocols
Protocol 1: Two-Step Labeling of Cell Surface Proteins on Live Mammalian Cells
This protocol is adapted from general protein labeling procedures and best practices for live-cell labeling. Optimization of reagent concentrations and incubation times is recommended for each specific cell type and protein of interest.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live mammalian cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)
-
Azide-functionalized molecule of interest (e.g., fluorescent dye-azide, biotin-azide)
-
Cell culture medium
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 100 mM glycine
Procedure:
Step 1: Labeling of Cell Surface Proteins with this compound
-
Cell Preparation:
-
Suspension Cells: Harvest cells and wash twice with ice-cold PBS by gentle centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in ice-cold PBS to the desired cell density (e.g., 1 x 10^6 cells/mL).
-
Adherent Cells: Wash cells grown in a culture plate twice with ice-cold PBS.
-
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Dilute the this compound stock solution in ice-cold PBS to the desired final concentration. A starting concentration range of 100-500 µM is recommended, but this should be optimized.
-
For suspension cells, add the diluted this compound to the cell suspension.
-
For adherent cells, add the diluted this compound to the culture plate, ensuring the cells are completely covered.
-
-
Incubation: Incubate the cells on ice or at 4°C for 30 minutes to 2 hours. The reaction can also be performed at room temperature for a shorter duration (e.g., 30 minutes), but this may increase endocytosis of labeled proteins.
-
Quenching (Optional but Recommended): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 10-15 minutes on ice.
-
Washing:
-
Suspension Cells: Wash the cells three times with ice-cold PBS containing 1% BSA (optional, to reduce non-specific binding) by gentle centrifugation.
-
Adherent Cells: Gently wash the cells three times with ice-cold PBS containing 1% BSA.
-
Step 2: Click Chemistry Reaction with Azide-Functionalized Molecule
-
Reagent Preparation: Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in cell culture medium or PBS to the desired final concentration (a starting concentration range of 25-100 µM is recommended).
-
Click Reaction:
-
Resuspend the DBCO-labeled suspension cells in the prepared azide solution.
-
Add the prepared azide solution to the DBCO-labeled adherent cells.
-
-
Incubation: Incubate the cells under normal cell culture conditions (e.g., 37°C, 5% CO2) for 1-2 hours. Protect from light if using a fluorescent azide.
-
Washing:
-
Suspension Cells: Wash the cells three times with PBS by gentle centrifugation.
-
Adherent Cells: Gently wash the cells three times with PBS.
-
-
Analysis: The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or western blotting.
Protocol 2: General Protocol for Labeling Purified Proteins
This protocol is for labeling a purified protein in solution.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer.
-
Click Reaction: The DBCO-labeled protein can then be reacted with an azide-functionalized molecule by incubating the two components together in a suitable buffer for 4-12 hours at room temperature.
Visualizations
Caption: Experimental workflow for two-step cell surface protein labeling.
Caption: Chemical reaction pathway for this compound labeling.
References
Application Notes and Protocols for Labeling Oligonucleotides with Sulfo DBCO-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the efficient and robust labeling of amine-modified oligonucleotides with Sulfo DBCO-TFP Ester. This reagent facilitates the incorporation of a dibenzocyclooctyne (DBCO) moiety onto an oligonucleotide, preparing it for subsequent copper-free click chemistry reactions, a cornerstone of modern bioconjugation. The use of a tetrafluorophenyl (TFP) ester offers enhanced stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[1][2][3] The sulfonate group and a hydrophilic spacer arm significantly improve the water solubility of the DBCO reagent, which is advantageous when working with biomolecules.[2][3]
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes. This makes DBCO-labeled oligonucleotides powerful tools for a wide range of applications, including the development of antibody-oligonucleotide conjugates, targeted drug delivery systems, and advanced molecular diagnostics.
Principle of the Reaction
The labeling process involves a two-step approach. First, an amine-modified oligonucleotide is reacted with this compound. The TFP ester group readily reacts with primary amines on the oligonucleotide to form a stable amide bond, covalently attaching the DBCO group. Subsequently, the DBCO-functionalized oligonucleotide can be conjugated to any azide-containing molecule via a copper-free click reaction (SPAAC), forming a stable triazole linkage.
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M sodium tetraborate or 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5-9.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification supplies: Desalting columns (e.g., spin desalting columns), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or Glen-Pak™ cartridges
-
Nuclease-free water
Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound
This protocol is optimized for labeling 100 µg of a 5'-amine-modified oligonucleotide (18-24 bases in length). Reactions can be scaled up or down, maintaining the component concentrations.
1. Reagent Preparation:
-
Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
This compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
2. Labeling Reaction: a. Add a 10-20 fold molar excess of the this compound solution to the oligonucleotide solution. The final DMSO/DMF concentration in the reaction mixture should be kept below 20% to avoid precipitation of the oligonucleotide. b. Vortex the mixture gently and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if the DBCO reagent is light-sensitive.
3. Quenching of the Reaction (Optional but Recommended): a. To quench any unreacted this compound, add a final concentration of 50-100 mM Tris-HCl, pH 8.0. b. Incubate for 15-30 minutes at room temperature.
4. Purification of the DBCO-Labeled Oligonucleotide:
-
Desalting Column: Remove excess, unreacted this compound using a desalting spin column according to the manufacturer's protocol. This is a quick method for removing small molecules.
-
Ethanol Precipitation: This method is effective for concentrating the oligonucleotide and removing some of the unreacted label. i. Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol. ii. Mix well and incubate at -20°C for at least 30 minutes. iii. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes. iv. Carefully remove the supernatant, wash the pellet with cold 70% ethanol, and air-dry or vacuum-dry the pellet.
-
RP-HPLC: For the highest purity, purify the DBCO-labeled oligonucleotide using reverse-phase HPLC. The hydrophobicity of the DBCO group allows for good separation from the unlabeled oligonucleotide.
5. Quantification and Storage: a. Resuspend the purified DBCO-labeled oligonucleotide in nuclease-free water or a suitable buffer. b. Determine the concentration by measuring the absorbance at 260 nm. The contribution of the DBCO group to the A260 is generally negligible. To determine the degree of labeling, absorbance at 309 nm (for DBCO) can also be measured. c. Store the DBCO-labeled oligonucleotide at -20°C. DBCO-functionalized biomolecules are stable for at least 6 months when stored properly. However, the reactivity of the DBCO group can decrease over time.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Molar Excess of this compound | 10-30 fold over the oligonucleotide | |
| Oligonucleotide Concentration | 1-5 mg/mL | |
| Reaction Buffer | 0.1 M Sodium Tetraborate or Bicarbonate/Carbonate, pH 8.5-9.0 | |
| Reaction Time | 2 hours to overnight | |
| Reaction Temperature | Room Temperature or 4°C | |
| Quenching Agent | 50-100 mM Tris-HCl, pH 8.0 | |
| Storage of DBCO-Oligonucleotide | -20°C in a nuclease-free environment |
Visualizations
Experimental Workflow for Oligonucleotide Labeling
Caption: Workflow for labeling amine-modified oligonucleotides with this compound.
Signaling Pathway: Copper-Free Click Chemistry Conjugation
Caption: Schematic of the copper-free click chemistry reaction (SPAAC).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Hydrolysis of this compound | Prepare the ester solution immediately before use. Ensure anhydrous solvent. |
| - Suboptimal pH of conjugation buffer | Verify the pH of the buffer is between 8.5 and 9.0. | |
| - Insufficient molar excess of the ester | Increase the molar excess of this compound. | |
| - Inactive amine-modified oligonucleotide | Verify the quality and purity of the starting oligonucleotide. | |
| Precipitation during reaction | - High concentration of organic solvent | Keep the final DMSO/DMF concentration below 20%. |
| - Hydrophobicity of the DBCO moiety | Use a Sulfo-DBCO reagent with a hydrophilic spacer to improve solubility. | |
| Poor recovery after purification | - Inappropriate purification method | For small scale, desalting columns are efficient. For high purity, RP-HPLC is recommended. Optimize ethanol precipitation conditions (temperature, time, salt concentration). |
| DBCO-labeled oligo is inactive in click reaction | - Oxidation or degradation of the DBCO group | Store the labeled oligonucleotide at -20°C and use it within a reasonable timeframe. Avoid repeated freeze-thaw cycles. |
Conclusion
The use of this compound provides a reliable and efficient method for labeling amine-modified oligonucleotides. The enhanced stability of the TFP ester and the increased water solubility of the sulfo-DBCO reagent contribute to higher yields and more consistent results. The resulting DBCO-functionalized oligonucleotides are versatile tools for a wide array of applications in research, diagnostics, and therapeutics, enabling the creation of complex bioconjugates through the power of copper-free click chemistry.
References
Application Notes and Protocols for Peptide Bioconjugation using Sulfo DBCO-TFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules such as peptides, is a cornerstone of modern drug development, diagnostics, and life sciences research. A prominent strategy in this field is the use of bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native biochemical processes. The strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose.
This document provides detailed application notes and protocols for the bioconjugation of peptides using Sulfo DBCO-TFP Ester. This reagent is an amine-reactive, water-soluble crosslinker that enables the efficient incorporation of a dibenzocyclooctyne (DBCO) moiety onto peptides. The DBCO group can then react with an azide-functionalized molecule in a copper-free click chemistry reaction to form a stable triazole linkage.
The this compound offers several advantages for peptide bioconjugation:
-
Amine Reactivity: The 2,3,5,6-tetrafluorophenyl (TFP) ester readily reacts with primary amines, such as the N-terminus and the side chain of lysine residues on a peptide, to form a stable amide bond.[1]
-
Enhanced Stability: TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[1]
-
Water Solubility: The presence of a sulfonate group significantly improves the water solubility of the reagent and the resulting DBCO-labeled peptide, which is particularly beneficial when working with biomolecules in aqueous buffers.[1][2][3]
-
Bioorthogonality: The DBCO group allows for highly specific and efficient conjugation to azide-tagged molecules without the need for a cytotoxic copper catalyst.
These characteristics make this compound an excellent choice for a wide range of applications, including the development of peptide-drug conjugates, targeted imaging agents, and functionalized biomaterials.
Data Presentation
While specific quantitative data for the conjugation of this compound with a wide range of peptides is not extensively published in a centralized format, the following table summarizes typical performance characteristics based on available information for similar reagents and general expectations for this chemistry. Researchers should note that optimal conditions and yields will be peptide-dependent and require empirical determination.
| Parameter | Typical Value/Range | Notes |
| Purity of this compound | >95% (as determined by HPLC) | High purity of the starting reagent is crucial for efficient and clean conjugation reactions. |
| Molar Excess of Reagent | 1.5 - 20 fold (over peptide) | The optimal molar excess depends on the peptide concentration and the number of available primary amines. A higher excess is often used for dilute peptide solutions. |
| Reaction pH | 7.0 - 9.0 | The reaction of TFP esters with primary amines is favored at neutral to slightly basic pH. Buffers should be free of primary amines (e.g., Tris). |
| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored by HPLC-MS. Longer incubation times may improve efficiency but also risk hydrolysis of the TFP ester. |
| Conjugation Efficiency | Variable (Peptide Dependent) | While direct quantitative data for peptide conjugation is sparse, high conversion is generally expected under optimized conditions. Efficiency can be assessed by comparing the peak areas of the starting peptide and the DBCO-conjugated product in an HPLC chromatogram. |
| Purity of DBCO-Peptide | >95% (after purification) | The final purity of the conjugated peptide is typically high following standard purification methods like RP-HPLC. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Labeling with this compound
This protocol outlines the fundamental steps for conjugating this compound to a peptide containing primary amines.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer (pH 7.2-8.5). Crucially, the buffer must not contain primary amines (e.g., Tris, glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
-
Analytical instruments (e.g., HPLC, Mass Spectrometer (MS))
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the chosen Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, a small amount of a compatible organic solvent may be used, ensuring it does not interfere with the reaction.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10 mM. The TFP ester is moisture-sensitive, so it is important to minimize its exposure to air and moisture.
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the peptide solution. The molar ratio of the ester to the peptide will need to be optimized but a starting point of a 5 to 10-fold molar excess of the ester is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time should be determined empirically by monitoring the reaction progress.
-
-
Reaction Quenching (Optional but Recommended):
-
To stop the reaction and consume any unreacted this compound, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the DBCO-Labeled Peptide:
-
The DBCO-labeled peptide can be purified from excess reagent and byproducts using RP-HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Analysis and Characterization:
-
The purified DBCO-labeled peptide should be analyzed to confirm successful conjugation and assess purity.
-
HPLC: Compare the chromatograms of the starting peptide and the final product. The labeled peptide will typically have a longer retention time due to the increased hydrophobicity of the DBCO group.
-
Mass Spectrometry (MS): Determine the molecular weight of the purified product to confirm the addition of the DBCO moiety.
-
Protocol 2: Monitoring Conjugation Efficiency by HPLC
This protocol describes how to monitor the progress of the conjugation reaction to determine the optimal reaction time and efficiency.
Procedure:
-
Set up the conjugation reaction as described in Protocol 1.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a small volume of a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) or by acidifying with a dilute acid (e.g., 1% TFA), which will also make it suitable for immediate HPLC analysis.
-
Analyze the quenched aliquot by analytical RP-HPLC.
-
Monitor the chromatogram for the disappearance of the starting peptide peak and the appearance of the new, typically more retained, DBCO-peptide product peak.
-
Calculate the approximate conversion efficiency at each time point by integrating the peak areas of the starting material and the product. The percentage conversion can be estimated as: (Area of Product Peak) / (Area of Starting Material Peak + Area of Product Peak) * 100%.
-
Plot the percentage conversion against time to determine the reaction kinetics and the optimal reaction time.
Mandatory Visualizations
References
Application Notes and Protocols for Sulfo DBCO-TFP Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo Dibenzocyclooctyne-Tetrafluorophenyl (Sulfo DBCO-TFP) Ester in the development of targeted drug delivery systems. This bifunctional linker is a powerful tool for the precise conjugation of therapeutic payloads to targeting moieties, such as antibodies and nanoparticles, enabling the creation of highly specific and potent therapeutic agents.
Introduction to Sulfo DBCO-TFP Ester
This compound is a water-soluble, heterobifunctional crosslinker designed for a two-step conjugation strategy. Its key features include:
-
Amine-Reactive TFP Ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester group reacts efficiently and specifically with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling of biomolecules.[1]
-
Azide-Reactive DBCO Group: The dibenzocyclooctyne (DBCO) moiety is a strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in biological systems without the need for a cytotoxic copper catalyst.[2][3]
-
Sulfonated Spacer: The presence of a sulfonate group (-SO3-) confers high water solubility to the molecule, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents.[1] This is particularly advantageous for maintaining the stability and activity of sensitive biomolecules like antibodies.
This unique combination of properties makes this compound an ideal reagent for constructing various targeted drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized lipid nanoparticles (LNPs) for nucleic acid delivery.
Applications in Targeted Drug Delivery
Antibody-Drug Conjugates (ADCs)
This compound is instrumental in the modular synthesis of ADCs. The TFP ester allows for the covalent attachment of the DBCO group to the antibody. Subsequently, an azide-modified cytotoxic drug can be "clicked" onto the DBCO-functionalized antibody. This approach offers precise control over the conjugation process and the resulting drug-to-antibody ratio (DAR).
Functionalization of Lipid Nanoparticles (LNPs)
LNPs are a leading platform for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. This compound can be used to functionalize the surface of LNPs with targeting ligands. This is typically achieved by incorporating lipids with a primary amine headgroup into the LNP formulation, which can then be reacted with the TFP ester of the crosslinker. The resulting DBCO-functionalized LNPs can then be conjugated to azide-bearing targeting molecules (e.g., antibodies, peptides, or aptamers) to enhance their delivery to specific cell types.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound and similar DBCO-based linkers in targeted drug delivery applications.
| Parameter | Application | Targeting Ligand/Payload | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ADC | Maytansinoid (DM1) | Average DAR of 3.5 | [4] |
| Drug-to-Antibody Ratio (DAR) | ADC | Maytansinoid (DM4) | Average DAR of ~2 to ~6 | |
| Drug-to-Antibody Ratio (DAR) | ADC | Pyrrolobenzodiazepine (PBD) | DAR of 1 | |
| siRNA Knockdown Enhancement | siRNA Delivery | Cholesterol-conjugated siRNA | Up to ~47-fold enhancement | |
| Gene Silencing Improvement | siRNA Delivery | LNP and Cholesterol-siRNA | 2- to 5-fold improvement |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a cytotoxic drug to an antibody using this compound.
Part A: DBCO-Functionalization of the Antibody
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
If the antibody solution contains primary amines (e.g., Tris buffer) or protein stabilizers (e.g., BSA, gelatin), they must be removed using a desalting column or dialysis.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Note: The TFP ester is moisture-sensitive. Allow the reagent vial to come to room temperature before opening to prevent condensation.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the antibody solution. The final DMSO concentration should be kept below 20%.
-
Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.
-
-
Quenching and Purification:
-
Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl, pH 8.0, and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted this compound and the quenching agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS.
-
Part B: Click Chemistry Reaction with Azide-Modified Drug
-
Reactant Preparation:
-
Prepare a solution of the azide-modified cytotoxic drug in a compatible solvent (e.g., DMSO).
-
The purified DBCO-functionalized antibody from Part A.
-
-
Click Reaction:
-
Add a 2- to 4-fold molar excess of the azide-modified drug to the DBCO-functionalized antibody.
-
Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC to remove the unreacted drug and other byproducts. This can be achieved using size-exclusion chromatography (SEC) or dialysis.
-
Workflow for Two-Step Antibody-Drug Conjugation
Protocol 2: Functionalization of Lipid Nanoparticles (LNPs)
This protocol provides a general method for functionalizing pre-formed LNPs containing amine-functionalized lipids with this compound.
-
LNP Preparation:
-
Formulate LNPs incorporating an amine-containing lipid (e.g., DSPE-PEG-Amine) using a standard method such as microfluidic mixing.
-
-
This compound Solution Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
-
LNP Functionalization:
-
Add a 10- to 50-fold molar excess of the this compound solution to the LNP suspension. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted this compound by dialysis or tangential flow filtration (TFF) against PBS.
-
-
Click Chemistry Conjugation:
-
The resulting DBCO-functionalized LNPs can be conjugated to an azide-modified targeting ligand following the click chemistry protocol described in Protocol 1, Part B.
-
Workflow for LNP Functionalization
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This protocol provides a simple method for estimating the average DAR of an ADC.
-
Prerequisites:
-
The drug and the antibody must have distinct maximum absorbance wavelengths (λmax). Typically, antibodies have a λmax around 280 nm.
-
The extinction coefficients (ε) of both the antibody and the drug at both wavelengths must be known.
-
-
Measurement:
-
Measure the absorbance of the purified ADC solution at the λmax of the antibody (e.g., 280 nm) and the λmax of the drug.
-
-
Calculation:
-
The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law and solving a set of simultaneous equations.
-
The average DAR is then calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic potential of an ADC on cancer cell lines.
-
Cell Seeding:
-
Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in complete cell culture medium.
-
Treat the cells with the different concentrations and incubate for a period relevant to the drug's mechanism of action (e.g., 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
-
Protocol 5: Endosomal Escape Assay using Fluorescently Labeled siRNA
This assay helps to visualize and quantify the release of siRNA from endosomes into the cytoplasm.
-
Cell Preparation:
-
Seed cells in a glass-bottom dish suitable for live-cell imaging.
-
Transfect cells with a reporter plasmid (e.g., expressing a fluorescent protein like GFP) if the siRNA is designed to target it.
-
-
siRNA Delivery:
-
Prepare complexes of fluorescently labeled siRNA (e.g., with Alexa Fluor 647) with the delivery vehicle (e.g., functionalized LNPs).
-
Add the complexes to the cells and incubate.
-
-
Live-Cell Imaging:
-
Use a confocal or high-resolution fluorescence microscope to acquire time-lapse images of the cells.
-
Monitor the localization of the fluorescently labeled siRNA. A diffuse cytoplasmic signal indicates endosomal escape, while a punctate pattern suggests entrapment in endosomes.
-
-
Quantification (Optional):
-
Quantify the fluorescence intensity in the cytoplasm versus the punctate endosomal regions over time to determine the extent and kinetics of endosomal escape.
-
If a reporter plasmid is used, quantify the knockdown of the fluorescent protein as a functional readout of successful delivery.
-
Signaling Pathway for siRNA-mediated Gene Silencing
Conclusion
This compound is a versatile and highly effective crosslinker for the development of targeted drug delivery systems. Its water solubility, high reactivity, and the bioorthogonality of the click chemistry reaction make it a valuable tool for researchers in the field of drug delivery. The protocols provided in these application notes offer a starting point for the design and synthesis of novel ADCs and targeted nanoparticles, with the potential to improve the efficacy and safety of cancer therapies and other treatments.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Fluorescent Probes with Sulfo DBCO-TFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation of fluorescent probes using Sulfo DBCO-TFP Ester. This compound is a water-soluble, amine-reactive labeling reagent that enables the efficient incorporation of a dibenzocyclooctyne (DBCO) moiety onto fluorescent dyes, proteins, antibodies, and other amine-containing molecules.[1][2][3][4][5] The tetrafluorophenyl (TFP) ester group reacts specifically with primary amines to form stable amide bonds, while the DBCO group facilitates covalent labeling of azide-modified molecules via copper-free click chemistry. The sulfonate group imparts enhanced water solubility to the reagent and the resulting conjugate, minimizing aggregation and improving reaction efficiency in aqueous environments.
These protocols are designed for researchers in biochemistry, molecular biology, and drug development who are engaged in the synthesis of fluorescent probes for various applications, including cellular imaging, flow cytometry, and immunoassays.
Chemical Properties and Reaction Principle
This compound's utility stems from its heterobifunctional nature. The TFP ester provides a stable yet reactive group for amine modification, exhibiting greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which allows for more controlled and reproducible labeling in aqueous buffers. The reaction between the TFP ester and a primary amine on a target molecule results in the formation of a robust amide linkage.
The DBCO group is a key component for bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction, also known as copper-free click chemistry, allows for the highly specific and efficient conjugation of the DBCO-labeled fluorescent probe to a molecule containing an azide group, even within complex biological systems, without the need for a cytotoxic copper catalyst.
Key Applications
-
Fluorescent Labeling of Biomolecules: Covalently attach fluorescent dyes to proteins, antibodies, peptides, and nucleic acids for visualization and tracking.
-
Development of Targeted Imaging Probes: Synthesize probes that can specifically bind to and image cellular targets.
-
Preparation of Antibody-Drug Conjugates (ADCs): Link cytotoxic drugs to antibodies for targeted cancer therapy.
-
Surface Functionalization: Modify surfaces of biosensors and microarrays for specific analyte capture and detection.
Experimental Protocols
Protocol 1: Preparation of a DBCO-Activated Fluorescent Dye
This protocol describes the reaction of an amine-containing fluorescent dye with this compound to generate a DBCO-activated fluorescent probe.
Materials:
-
Amine-containing fluorescent dye
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25, or reverse-phase HPLC)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Dissolve the amine-containing fluorescent dye in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
Slowly add a 5 to 20-fold molar excess of the dissolved this compound to the fluorescent dye solution while gently vortexing. The optimal molar ratio should be determined empirically for each specific dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Reaction Quenching (Optional):
-
To terminate the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the DBCO-Fluorescent Dye Conjugate:
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a Zeba™ Spin desalting column) or dialysis.
-
For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed. A gradient of acetonitrile in water/0.1% TFA is typically used for elution.
-
-
Characterization and Storage:
-
Confirm successful conjugation by UV-Vis spectroscopy. The spectrum should show the absorbance peaks of both the fluorescent dye and the DBCO group (around 309 nm).
-
Determine the degree of labeling (DOL) by measuring the absorbance at the dye's maximum absorption wavelength and at 309 nm.
-
Store the purified DBCO-labeled fluorescent probe at -20°C, desiccated and protected from light.
-
Protocol 2: Copper-Free Click Chemistry Reaction with an Azide-Modified Molecule
This protocol outlines the conjugation of the prepared DBCO-activated fluorescent probe to an azide-containing molecule.
Materials:
-
Purified DBCO-activated fluorescent probe
-
Azide-modified molecule (e.g., protein, peptide, or oligonucleotide)
-
Phosphate-buffered saline (PBS), pH 7.4 or other azide-free buffer
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified molecule in PBS or another suitable amine- and azide-free buffer.
-
Add the DBCO-activated fluorescent probe to the azide-modified molecule solution. A molar excess of 1.5 to 10 equivalents of the fluorescent probe is recommended to ensure efficient labeling.
-
-
Click Reaction:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some reactions, incubation at 37°C can increase efficiency.
-
-
Purification of the Final Fluorescent Probe:
-
Remove the excess unreacted DBCO-activated fluorescent probe using an appropriate method based on the size and properties of the final conjugate, such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
-
Characterization and Storage:
-
Characterize the final fluorescent probe using techniques such as SDS-PAGE, mass spectrometry, and fluorescence spectroscopy to confirm conjugation and assess purity.
-
Store the final fluorescent probe under appropriate conditions to maintain its stability and fluorescence properties (typically at 4°C or -20°C, protected from light).
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and parameters for the preparation of fluorescent probes using this compound.
Table 1: Recommended Reaction Conditions for DBCO Activation of Amine-Containing Molecules
| Parameter | Recommended Value | Notes |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate | pH should be between 8.0 and 8.5 for optimal amine reactivity. |
| Solvent for Reagent | Anhydrous DMF or DMSO | Prepare fresh solution immediately before use. |
| Molar Excess of this compound | 5 to 20-fold | The optimal ratio depends on the target molecule and should be optimized. |
| Reaction Temperature | Room Temperature or 4°C | 4°C may be preferred for sensitive biomolecules. |
| Reaction Time | 1-2 hours at RT, or overnight at 4°C | Longer incubation times can improve conjugation efficiency. |
Table 2: Characterization Parameters for DBCO-Labeled Molecules
| Parameter | Method | Typical Value/Observation |
| DBCO Absorbance Maximum | UV-Vis Spectroscopy | ~309 nm |
| Degree of Labeling (DOL) Calculation | UV-Vis Spectroscopy | Calculated from the absorbance of the target molecule and the DBCO group. |
| Confirmation of Conjugation | RP-HPLC | Shift in retention time compared to the unlabeled molecule. |
| Purity | HPLC, SDS-PAGE | >95% is desirable for most applications. |
Mandatory Visualizations
Diagram 1: Experimental Workflow for Fluorescent Probe Synthesis
Caption: Workflow for preparing a fluorescent probe using this compound.
Diagram 2: Reaction Scheme of Amine Labeling and Click Chemistry
Caption: Chemical reactions for probe synthesis.
References
Harnessing Sulfo DBCO-TFP Ester for Advanced In Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sulfo DBCO-TFP Ester in in vivo imaging applications. This compound is a key reagent in the field of bioorthogonal chemistry, enabling the precise and stable conjugation of imaging agents to biomolecules for preclinical and clinical research. Its unique properties, including high water solubility and enhanced stability, make it an ideal choice for demanding in vivo environments.
Introduction to this compound
This compound is a water-soluble, amine-reactive labeling reagent designed for copper-free click chemistry.[1][2] It facilitates the efficient incorporation of a dibenzocyclooctyne (DBCO) moiety onto proteins, antibodies, and other amine-containing biomolecules. The key features of this compound include:
-
Amine Reactivity : The 2,3,5,6-tetrafluorophenyl (TFP) ester group reacts efficiently with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[1] TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation.[1]
-
Copper-Free Click Chemistry : The DBCO group is a strained alkyne that reacts specifically with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological systems without interfering with native biochemical processes.[1]
-
Enhanced Water Solubility : The presence of a sulfonate group significantly increases the hydrophilicity of the reagent and the resulting bioconjugates. This improved water solubility is crucial for in vivo applications, as it can prevent aggregation and improve the pharmacokinetic profile of the labeled biomolecule. Some variants also include a polyethylene glycol (PEG) spacer to further enhance solubility and labeling efficiency.
Key Applications in In Vivo Imaging
The unique characteristics of this compound make it a powerful tool for a variety of in vivo imaging applications, most notably in pre-targeted imaging strategies for PET and SPECT, as well as for fluorescence imaging. The principle of pre-targeted imaging involves a two-step approach:
-
Pre-targeting Step : A biomolecule (e.g., a tumor-targeting antibody) conjugated with a DBCO moiety is administered and allowed to accumulate at the target site while the unbound conjugate clears from circulation.
-
Imaging Step : A small, azide-functionalized imaging agent (e.g., a radiolabeled molecule or a fluorophore) is administered. This agent rapidly clears from the body but is captured at the target site through the fast and specific click reaction with the DBCO-modified biomolecule.
This approach significantly improves tumor-to-background signal ratios and reduces the radiation dose to non-target tissues compared to conventional imaging with directly labeled antibodies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound and related DBCO conjugates in bioconjugation and in vivo imaging.
Table 1: Physicochemical and Reactivity Properties of this compound
| Property | Value/Characteristic | Source |
| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | |
| Target Functional Group | Primary Amines (-NH2) | |
| Click Chemistry Moiety | Dibenzocyclooctyne (DBCO) | |
| Click Reaction Partner | Azide (-N3) | |
| Solubility | High in aqueous buffers (due to sulfonate group) | |
| TFP Ester Stability in PBS (4°C) | > 72 hours | |
| TFP Ester Hydrolysis in Serum | < 10 minutes | |
| Storage Conditions | -20°C, desiccated |
Table 2: Performance in Bioconjugation and In Vivo Imaging
| Parameter | Result | Application Context | Source |
| Drug-to-Antibody Ratio (DAR) | 4.1 ± 0.3 | Trastuzumab ADC construction | |
| Antigen-Binding Activity Retention | > 90% | Trastuzumab ADC construction | |
| Hepatic Uptake Reduction | 78% lower vs. non-sulfonated analog | PET imaging with ⁶⁴Cu-labeled proteins | |
| Tumor-to-Muscle Ratio | 13.1 | Pre-targeted SPECT imaging (CC49-TCO) | |
| Tumor-to-Blood Ratio | 54 ± 19 | Affibody-based pre-targeted SPECT | |
| Tumor Uptake (%ID/g) | 8.2 ± 1.7 | Pre-targeted PET of pancreatic cancer | |
| Reduction in Total Effective Dose | > 25-fold | Pre-targeted PET vs. directly labeled antibody |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the general procedure for conjugating this compound to an antibody.
Materials:
-
Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., PBS, HEPES, or borate buffer, pH 7-9)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation : Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.
-
Reagent Preparation : Immediately before use, prepare a 3.5 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
Conjugation Reaction :
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. For optimal results, the crosslinker-to-protein molar ratio should be determined empirically. A starting point is a 10-fold molar excess for protein concentrations ≥ 5 mg/mL and a 20- to 50-fold molar excess for concentrations < 5 mg/mL.
-
Add the calculated volume of the this compound solution to the antibody solution.
-
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional) : To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification : Remove the unreacted this compound using a desalting column equilibrated with the desired storage buffer for the antibody.
-
Characterization (Optional) : Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Storage : Store the DBCO-labeled antibody at 2-8°C, protected from light. For long-term storage, avoid buffers containing azides.
Protocol 2: Pre-targeted In Vivo Imaging
This protocol provides a general workflow for a pre-targeted in vivo imaging experiment using a DBCO-labeled antibody and an azide-functionalized imaging probe.
Materials:
-
DBCO-labeled antibody (from Protocol 1)
-
Azide-functionalized imaging probe (e.g., radiolabeled small molecule or fluorescent dye)
-
Animal model of disease (e.g., tumor-bearing mice)
-
Sterile PBS for injections
-
Imaging system (e.g., PET/SPECT scanner or in vivo fluorescence imaging system)
Procedure:
-
Pre-targeting :
-
Administer the DBCO-labeled antibody to the animal model via an appropriate route (e.g., intravenous injection). The optimal dose and timing should be determined empirically based on the antibody's pharmacokinetics.
-
Allow sufficient time for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This can range from 24 to 72 hours.
-
-
Imaging Probe Administration :
-
Administer the azide-functionalized imaging probe. The amount and route of administration will depend on the specific probe and imaging modality.
-
-
In Vivo Imaging :
-
Perform imaging at various time points after the administration of the imaging probe (e.g., 1, 4, and 24 hours) to determine the optimal imaging window.
-
-
Ex Vivo Biodistribution (Optional but Recommended) :
-
After the final imaging session, euthanize the animals and harvest major organs and tissues (including the target tissue, e.g., tumor).
-
Measure the radioactivity or fluorescence signal in each tissue to quantify the biodistribution of the imaging probe and calculate target-to-background ratios.
-
Visualizations
Caption: Workflow for pre-targeted in vivo imaging.
Caption: Chemical properties and reactions.
References
Application Notes and Protocols for Sulfo DBCO-TFP Ester in Proteomic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Sulfo DBCO-TFP Ester in proteomic studies. This reagent is a valuable tool for the bioorthogonal labeling and subsequent identification and quantification of proteins, enabling a deeper understanding of complex biological processes.
Introduction to this compound
This compound is a water-soluble, amine-reactive labeling reagent designed for the efficient incorporation of a dibenzocyclooctyne (DBCO) moiety onto proteins and other biomolecules.[1][2][3][4] The key features of this reagent are:
-
Amine Reactivity: The 2,3,5,6-tetrafluorophenyl (TFP) ester group readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1] TFP esters exhibit greater stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.
-
Copper-Free Click Chemistry: The DBCO group is a highly reactive cyclooctyne that participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This allows for the specific and bioorthogonal conjugation of the DBCO-labeled protein to any azide-containing molecule without the need for a cytotoxic copper catalyst.
-
Enhanced Water Solubility: The presence of a sulfonate (Sulfo) group significantly increases the water solubility of the reagent and the resulting DBCO-derivatized molecules, which is highly advantageous for working with biological samples in aqueous buffers.
This combination of properties makes this compound an ideal reagent for a wide range of proteomic applications, including the identification of post-translational modifications, analysis of protein-protein interactions, and the study of cellular signaling pathways.
Data Presentation: Quantitative Analysis of Protein Labeling
The degree of labeling (DOL), which represents the average number of DBCO molecules conjugated to a single protein molecule, is a critical parameter for successful proteomic experiments. The DOL can be controlled by adjusting the molar excess of the this compound relative to the protein.
The following table summarizes the relationship between the molar excess of a structurally similar DBCO-STP (Sulfotetrafluorophenyl) ester and the resulting DOL for the antibody Herceptin (MW ≈ 150 kDa). This data provides a valuable starting point for optimizing the labeling of your protein of interest.
| Molar Excess of DBCO-STP Ester | Achieved Degree of Labeling (DOL) |
| 1 | 1.2 |
| 2 | 2.1 |
| 3 | 3.0 |
| 4 | 3.8 |
| 5 | 4.5 |
| 6 | 5.2 |
| 7 | 5.8 |
Data adapted from a study on Herceptin labeling with DBCO-STP ester, a reagent with a similar amine-reactive group to this compound.
Experimental Protocols
Protocol for Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.
-
If the protein solution contains primary amines, perform a buffer exchange using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix to ensure homogeneity.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound using a desalting column or dialysis against the desired buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm and the absorbance of the DBCO group at approximately 309 nm.
-
The following formula can be used: DOL = (A_309 * ε_protein) / (A_280 * ε_DBCO - A_309 * CF)
-
A_309 and A_280 are the absorbances at 309 nm and 280 nm, respectively.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).
-
CF is a correction factor for the absorbance of the DBCO group at 280 nm.
-
-
Protocol for Copper-Free Click Chemistry Reaction
This protocol describes the subsequent reaction of the DBCO-labeled protein with an azide-tagged molecule (e.g., a biotin-azide for enrichment or a fluorophore-azide for imaging).
Materials:
-
DBCO-labeled protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup:
-
Combine the DBCO-labeled protein and the azide-containing molecule in a suitable reaction buffer. A 1.5 to 10-fold molar excess of the azide-containing molecule is recommended to ensure efficient conjugation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or for 12-24 hours at 4°C. The reaction time may require optimization depending on the specific reactants.
-
-
Purification (Optional):
-
Depending on the downstream application, the resulting conjugate may be purified from excess azide-containing reagent using size-exclusion chromatography or other appropriate methods.
-
Visualizations
Experimental Workflow for Proteomic Analysis
The following diagram illustrates a typical experimental workflow for a proteomic study utilizing this compound for protein enrichment and identification.
Caption: Experimental workflow for proteomic analysis using this compound.
Representative Signaling Pathway: MAPK Signaling
This compound-based proteomic workflows can be applied to study dynamic changes in protein expression and interaction within signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress response, and is frequently studied in drug development. The diagram below provides a simplified representation of the MAPK/ERK pathway, which can be investigated using the described proteomic approach to identify changes in protein levels upon pathway activation or inhibition.
Caption: Simplified representation of the MAPK/ERK signaling pathway.
References
- 1. Integrated analysis of the Wnt responsive proteome in human cells reveals diverse and cell-type specific networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic exploration of the Wnt/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfo DBCO-TFP Ester to Protein Labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the molar ratio of Sulfo DBCO-TFP Ester to protein for effective conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound reaction with a protein?
A1: this compound reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable covalent amide bond. The 2,3,5,6-tetrafluorophenyl (TFP) ester is an amine-reactive group that is displaced by the protein's nucleophilic amine. The dibenzocyclooctyne (DBCO) group is then available for copper-free click chemistry reactions with azide-containing molecules.[1][2][3] The sulfonate group enhances the water solubility of the reagent.[4][5]
Q2: What is the recommended starting molar ratio of this compound to protein?
A2: The optimal molar ratio is dependent on several factors, including protein concentration and the number of accessible primary amines. For initial experiments, a 10- to 40-fold molar excess of the labeling reagent to the protein is recommended for protein concentrations between 0.5 and 5 mg/mL. However, empirical optimization is crucial for each specific protein and application.
Q3: How do I determine the degree of labeling (DOL)?
A3: The degree of labeling, which is the average number of DBCO molecules conjugated to each protein, can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group). The following formula can then be used for the calculation:
Molar concentration of Protein = [A280 - (A309 x Correction Factor)] / (Protein Molar Extinction Coefficient) Molar concentration of DBCO = A309 / (DBCO Molar Extinction Coefficient) Degree of Labeling (DOL) = Molar concentration of DBCO / Molar concentration of Protein
The molar extinction coefficient of DBCO is approximately 12,000 M-1cm-1 at 309 nm. A correction factor is needed for the DBCO's contribution to the absorbance at 280 nm.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low Labeling | Hydrolyzed this compound | Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the reagent solution immediately before use. |
| Insufficient molar excess of labeling reagent | Increase the molar ratio of this compound to protein. Consider the protein concentration when selecting the molar excess. | |
| Suboptimal reaction buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine) and azides. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.0-9.0. | |
| Inefficient removal of unreacted reagent | Use appropriate methods like dialysis or desalting columns to effectively remove excess this compound after the reaction. | |
| Protein Precipitation | High degree of labeling | A high degree of labeling can alter the protein's solubility. Reduce the molar excess of the labeling reagent or decrease the reaction time. |
| Inappropriate solvent for reagent | Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous protein solution. |
Quantitative Data Summary
Recommended Molar Excess of this compound to Protein
| Protein Concentration | Recommended Molar Excess |
| ≥ 5 mg/mL | 10-fold |
| >1 to 5 mg/mL | 10 to 20-fold |
| 0.5 to ≤1 mg/mL | 20 to 40-fold |
| < 5 mg/mL | 20 to 50-fold |
Reaction Conditions
| Parameter | Recommended Condition |
| pH | 7.0 - 9.0 |
| Temperature | Room temperature (18-25°C) or 4°C |
| Incubation Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C |
| Buffer | Amine-free and azide-free buffers (e.g., PBS) |
Experimental Protocols
Protocol for Labeling Protein with this compound
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration between 0.5 and 5 mg/mL.
-
Prepare the this compound Solution: Allow the vial of this compound to warm to room temperature. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution.
-
Reaction: Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted this compound using a desalting column or dialysis.
Protocol for Determining the Degree of Labeling (DOL)
-
Measure Absorbance: Measure the absorbance of the purified protein-DBCO conjugate at 280 nm and 309 nm using a spectrophotometer.
-
Calculate Protein and DBCO Concentrations: Use the following formulas:
-
Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / εprotein
-
DBCO Concentration (M) = A309 / εDBCO
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εDBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M-1cm-1).
-
The correction factor accounts for the absorbance of DBCO at 280 nm.
-
-
-
Calculate DOL:
-
DOL = Molar Concentration of DBCO / Molar Concentration of Protein
-
Visualizations
References
troubleshooting low conjugation efficiency with Sulfo DBCO-TFP Ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low conjugation efficiency when using Sulfo DBCO-TFP Ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble, amine-reactive labeling reagent used to incorporate a dibenzocyclooctyne (DBCO) group onto proteins, antibodies, and other molecules containing primary amines.[1][2][3] The 2,3,5,6-tetrafluorophenyl (TFP) ester reacts with primary amines (like the side chain of lysine residues) to form a stable covalent amide bond.[1][4] The incorporated DBCO group can then react with azide-functionalized molecules through a copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Q2: Why choose a TFP ester over a more common NHS ester?
TFP esters generally exhibit greater stability towards hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters. This enhanced stability can lead to more efficient and reproducible labeling of biomolecules.
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the reagent's reactivity.
-
Storage: Store the reagent at -20°C, desiccated.
-
Handling: this compound is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Reconstituted reagent should be used immediately, and any unused portion should be discarded.
Q4: In what solvent should I dissolve the this compound?
You should first dissolve the this compound in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it into the final aqueous reaction buffer.
Troubleshooting Guide for Low Conjugation Efficiency
Low or no conjugation can result from several factors, from reagent integrity to reaction conditions. Use the following guide to diagnose and resolve common issues.
Problem 1: No or Very Low Conjugation Detected
| Possible Cause | Troubleshooting Step | Explanation |
| Reagent Hydrolysis | 1. Use fresh, anhydrous DMSO or DMF to prepare the stock solution immediately before use. 2. Ensure the reagent vial was warmed to room temperature before opening to prevent moisture contamination. | The TFP ester is moisture-sensitive and can hydrolyze, rendering it non-reactive with amines. |
| Incorrect Buffer Composition | 1. Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and azides. 2. Use a recommended buffer such as PBS, HEPES, carbonate, or borate at a pH of 7-9. | Primary amines in the buffer will compete with your target molecule for reaction with the TFP ester. Azides can react with the DBCO group. |
| Suboptimal pH | Verify the pH of your reaction buffer is between 7 and 9. | The reaction between the TFP ester and primary amines is favored at a neutral to slightly basic pH. |
| Inactive Protein/Molecule | Confirm that your target molecule has available primary amines for conjugation and is correctly folded. | If the primary amines on the target biomolecule are inaccessible or absent, the conjugation reaction cannot occur. |
Problem 2: Lower-Than-Expected Conjugation Efficiency
| Possible Cause | Troubleshooting Step | Explanation |
| Suboptimal Reagent Concentration | Empirically determine the optimal molar excess of this compound. Start with a 10-fold molar excess for protein concentrations ≥ 5 mg/mL and a 20- to 50-fold molar excess for concentrations < 5 mg/mL. | The ideal ratio depends on the number of available amines on the target and its concentration. Too little reagent results in low labeling, while a very large excess can lead to protein precipitation. |
| Insufficient Incubation Time/Temperature | Increase the incubation time or temperature. Reactions can be run for 2 hours at room temperature or overnight on ice. For the subsequent SPAAC reaction, incubation for 4-12 hours at room temperature is common. | Longer reaction times can improve yield, especially at lower temperatures. |
| Low Protein Concentration | Increase the concentration of your protein or antibody in the reaction mixture. Recommended starting concentrations are 1-5 mg/mL. | Conjugation is more efficient with more concentrated protein solutions. |
| Inefficient Removal of Excess Reagent | After the reaction, promptly remove unreacted this compound using desalting columns or dialysis. | Failure to remove the excess reagent can interfere with downstream applications and analysis. |
Data Summary Tables
Table 1: Recommended Reaction Buffer Conditions
| Parameter | Recommendation | Buffers to Avoid |
| pH | 7.0 - 9.0 | Buffers outside this range |
| Composition | PBS, HEPES, Carbonate, Borate | Buffers containing primary amines (Tris, Glycine) or sodium azide |
Table 2: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations generally improve efficiency. |
| Molar Excess of Ester | 10x to 50x (empirical) | Start with 10x for [Protein] ≥ 5 mg/mL and 20-50x for [Protein] < 5 mg/mL. |
| Incubation Time | 30 min - 2 hours (RT) or Overnight (4°C) | Optimization may be required. |
| Temperature | Room Temperature or 4°C / on ice |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
-
Buffer Exchange: Prepare the protein (e.g., antibody) at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.
-
Prepare Reagent Stock: Allow the vial of this compound to warm to room temperature. Immediately before use, dissolve the ester in anhydrous DMSO to prepare a 3.5 mM or 10 mM stock solution.
-
Calculate Molar Excess: Determine the volume of the ester stock solution needed to achieve the desired molar excess over the protein.
-
Reaction: Add the calculated amount of this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight on ice with gentle mixing.
-
Purification: Remove the unreacted ester and byproducts using a desalting column (e.g., Zeba™ spin columns) or dialysis against the appropriate buffer.
-
Storage: Store the purified DBCO-labeled protein at 2-8°C, protected from light.
Protocol 2: Determination of Degree of Labeling (DOL)
The efficiency of the conjugation can be estimated by measuring the absorbance of the purified conjugate with a spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~309 nm (for DBCO).
-
Calculate Protein Concentration:
-
First, calculate a correction factor for the DBCO absorbance at 280 nm. A typical correction factor is 0.90.
-
Corrected A280 = A280 - (A309 x Correction Factor)
-
Protein Concentration (M) = Corrected A280 / (εprotein x path length) Where εprotein is the molar extinction coefficient of the protein (e.g., ~203,000 M-1cm-1 for IgG).
-
-
Calculate DBCO Concentration:
-
DBCO Concentration (M) = A309 / (εDBCO x path length) Where εDBCO is the molar extinction coefficient of the DBCO group (approx. 12,000 M-1cm-1).
-
-
Calculate Degree of Labeling (DOL):
-
DOL = [DBCO Concentration] / [Protein Concentration]
-
Visual Guides
Caption: Chemical reaction pathway for labeling a primary amine with this compound.
Caption: A logical workflow for troubleshooting low conjugation efficiency.
References
Technical Support Center: Preventing Protein Aggregation During Sulfo-DBCO Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during Sulfo-DBCO labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during Sulfo-DBCO labeling?
Protein aggregation during Sulfo-DBCO labeling is a multifaceted issue. The primary causes include:
-
Hydrophobicity of the DBCO Moiety: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic. Covalently attaching multiple DBCO molecules to a protein's surface can increase its overall hydrophobicity, leading to aggregation as the protein molecules attempt to minimize their exposure to the aqueous environment.
-
Over-labeling: A high degree of labeling (DOL), meaning a high number of DBCO molecules per protein, can significantly alter the protein's surface charge and pI, disrupting its natural solubility and promoting aggregation.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability. Labeling at or near the protein's isoelectric point (pI) can minimize its net charge, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[2][3][4]
-
Inherent Protein Instability: Some proteins are intrinsically more prone to aggregation due to their structure, surface hydrophobicity, or lack of stability outside of their native environment. The labeling process itself can be a stressor that pushes these proteins toward aggregation.
-
Localized High Concentrations of Labeling Reagent: Adding the Sulfo-DBCO reagent too quickly or without adequate mixing can create localized areas of high reagent concentration, leading to uncontrolled and uneven labeling, which can trigger precipitation.
Q2: Which buffers are recommended for Sulfo-DBCO labeling, and which should be avoided?
For successful Sulfo-DBCO labeling, it is crucial to use a buffer that maintains the protein's stability and does not interfere with the labeling reaction.
-
Recommended Buffers: Amine-free buffers with a pH range of 7.2-8.5 are ideal for NHS ester reactions. Commonly used buffers include Phosphate Buffered Saline (PBS), HEPES, and borate buffers.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris and glycine, will compete with the protein's primary amines (lysine residues and the N-terminus) for reaction with the Sulfo-DBCO NHS ester, leading to inefficient labeling and quenching of the reagent. Buffers containing sodium azide should also be avoided as the azide group can react with the DBCO moiety.
Q3: How can I detect protein aggregation in my sample?
Several methods can be used to detect protein aggregation, ranging from simple visual inspection to sophisticated analytical techniques:
-
Visual Inspection: The most obvious signs of aggregation are turbidity, cloudiness, or the formation of a visible precipitate in the reaction tube.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering caused by the presence of soluble or insoluble aggregates.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution. It can detect the presence of even small amounts of soluble aggregates and provide information on their hydrodynamic radius.[5]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.
-
SDS-PAGE: Under non-reducing conditions, irreversible aggregates may appear as high-molecular-weight bands that fail to enter the resolving gel.
Q4: Can additives be used to prevent aggregation during the labeling reaction?
Yes, several additives can be included in the reaction buffer to enhance protein stability and prevent aggregation. Importantly, these additives should not interfere with the NHS ester reaction.
-
Compatible Additives:
-
Glycerol (5-20% v/v): Acts as a stabilizing osmolyte.
-
Arginine (50-100 mM): Can suppress protein aggregation and improve solubility.
-
Sugars (e.g., Sucrose, Trehalose): These can stabilize proteins against thermal and conformational stress.
-
Non-ionic detergents (e.g., Tween-20 at 0.01-0.1% v/v): Can help to solubilize proteins and prevent hydrophobic interactions.
-
Salts (e.g., NaCl, KCl): The ionic strength of the buffer can influence protein solubility.
-
Chelating agents (e.g., EDTA): Can prevent metal-catalyzed oxidation.
-
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving common issues related to protein aggregation during Sulfo-DBCO labeling.
Problem 1: Visible Precipitation or Turbidity Upon Adding Sulfo-DBCO Reagent
| Possible Cause | Recommended Solution |
| Poor Solubility of Sulfo-DBCO Reagent | Dissolve the Sulfo-DBCO-NHS ester in a small amount of a compatible organic solvent like DMSO or DMF before adding it to the aqueous protein solution. Add the dissolved reagent to the protein solution slowly and with gentle, continuous mixing to avoid localized high concentrations. |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. For pH-sensitive proteins, consider performing the reaction closer to physiological pH (7.4), although this may slow down the reaction rate. |
| High Protein Concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). While higher concentrations can favor the labeling reaction, they also increase the risk of aggregation. |
Problem 2: Aggregation Observed After the Labeling Reaction (During Incubation or Purification)
| Possible Cause | Recommended Solution |
| Over-labeling (High Degree of Labeling) | Reduce the molar excess of the Sulfo-DBCO reagent. Perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired degree of labeling without causing aggregation. Aim for a lower DOL if aggregation persists. |
| Increased Hydrophobicity | Consider using a Sulfo-DBCO reagent with a hydrophilic PEG linker (e.g., Sulfo-DBCO-PEG4-NHS Ester). The PEG spacer increases the water solubility of the labeled protein and can reduce aggregation. |
| Suboptimal Reaction Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down the kinetics of both the labeling reaction and protein unfolding/aggregation. |
| Inadequate Buffer Composition | Add stabilizing excipients to the reaction and storage buffers. Refer to the compatible additives list in the FAQs. A screening of different additives and their concentrations may be necessary to find the optimal conditions for your specific protein. |
| Protein Instability | Ensure the protein is properly folded and stable before starting the labeling reaction. If the protein is known to be unstable, consider strategies to stabilize it, such as the addition of a known ligand or cofactor. |
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing protein stability and aggregation.
Table 1: Effect of pH on Protein Aggregation Kinetics
| Protein | pH Range | Observation | Reference |
| Amyloid-β | 6.0 - 8.0 | The primary nucleation rate has a strong pH dependence, with a pKa of 7.0. | |
| GCSF | 4.0 - 7.5 | Maximum stability at pH 4.0; fast aggregation at physiological pH. Addition of NaCl has a more detrimental effect on stability at lower pH. | |
| KTVIIE peptide | 2.6 - 12.5 | Aggregation rate is pH-dependent, with a larger rate constant at neutral pH. |
Table 2: Impact of Additives on Protein Stability and Aggregation
| Additive | Concentration | Effect on Protein Stability/Aggregation | Reference |
| Glycine | - | Maintained conformational and colloidal stability while decreasing viscosity. | |
| NaCl | Low Concentration | Decreased dynamic viscosity. | |
| NaCl | Increasing Concentration | Resulted in visible protein aggregation. | |
| Glycerol, Arginine HCl | - | Studied for their thermodynamic effect on protein stability. |
Experimental Protocols
Protocol 1: Standard Sulfo-DBCO Labeling of Proteins
-
Protein Preparation:
-
Dialyze or desalt the protein into an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the Sulfo-DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved Sulfo-DBCO reagent to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Sulfo-DBCO reagent and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.
-
Protocol 2: Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter the protein sample through a low-protein-binding 0.22 µm syringe filter to remove any large, extraneous particles.
-
Ensure the sample is free of air bubbles.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement temperature to the desired value.
-
-
Measurement:
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement, acquiring data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the sample.
-
The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric protein indicates the presence of aggregates. The polydispersity index (PDI) can also be an indicator of aggregation.
-
Protocol 3: Quantification of Protein Aggregates by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate the SEC column and HPLC/UHPLC system with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Centrifuge the protein sample to remove any large, insoluble aggregates.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared sample onto the SEC column.
-
Run the separation at a constant flow rate.
-
-
Data Acquisition and Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area under each peak to determine the relative percentage of monomer and aggregates.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting protein aggregation during Sulfo-DBCO labeling.
Caption: Troubleshooting workflow for protein aggregation in Sulfo-DBCO labeling.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH Dependence of Amyloid‐β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on Sulfo DBCO-TFP Ester reaction kinetics
Welcome to the technical support center for Sulfo DBCO-TFP Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in bioconjugation, with a specific focus on the effect of pH on reaction kinetics. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Effect of pH on Reaction Kinetics
The reaction of this compound with primary amines is a pH-dependent process. The efficiency of the conjugation is determined by the competition between two reactions: the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the TFP ester. The rates of both reactions are influenced by the pH of the reaction buffer.
Key Considerations:
-
Aminolysis: The reaction with primary amines is favored at a near-neutral to slightly alkaline pH (typically 7.0-9.0). This is because a neutral pH maintains the protonated state of the amine, making it a better nucleophile to attack the TFP ester.
-
Hydrolysis: The hydrolysis of the TFP ester is also accelerated at a higher pH. However, TFP esters are significantly more resistant to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider operational window and improved reproducibility.[1]
Quantitative Data: Stability of TFP Esters vs. NHS Esters
The following table summarizes the kinetic data for the hydrolysis of TFP ester and NHS ester-terminated self-assembled monolayers (SAMs) at different pH values. While this data is for SAMs, it provides a strong indication of the relative stability of these esters in aqueous solutions.
| pH | Ester Type | Rate Constant (k') (s⁻¹) | Half-life (t₁/₂) (min) |
| 7.0 | TFP | 1.9 x 10⁻⁵ | 608 |
| NHS | 3.5 x 10⁻⁵ | 330 | |
| 8.0 | TFP | 3.9 x 10⁻⁵ | 296 |
| NHS | 1.2 x 10⁻⁴ | 96 | |
| 10.0 | TFP | 1.3 x 10⁻⁴ | 88 |
| NHS | 4.8 x 10⁻⁴ | 24 |
Data adapted from a study on self-assembled monolayers.[1]
This data clearly demonstrates that TFP esters are substantially more stable than NHS esters, particularly as the pH increases.[1] This increased stability at higher pH allows for more efficient conjugation to amines with less competing hydrolysis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during bioconjugation experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | 1. Hydrolysis of this compound: The reagent may have hydrolyzed before or during the reaction. 2. Suboptimal pH: The reaction pH is too low for efficient amine reactivity or too high, leading to rapid hydrolysis. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the TFP ester. 4. Inactive protein/molecule: The primary amines on the target molecule may not be accessible. | 1. Use anhydrous DMSO or DMF to prepare stock solutions. Always bring the vial to room temperature before opening to prevent condensation. Prepare stock solutions fresh for each use. 2. Optimize the reaction pH. Perform small-scale test reactions at different pH values within the recommended range (7.0-9.0) to find the optimal condition for your specific molecule. A good starting point is a phosphate-buffered saline (PBS) at pH 7.4. 3. Use amine-free buffers. Recommended buffers include phosphate, borate, or carbonate buffers. 4. Confirm the integrity and conformation of your target molecule. |
| Precipitation of the protein/molecule during the reaction | 1. High concentration of organic solvent: The addition of the this compound stock solution (in DMSO or DMF) may have caused the protein to precipitate. 2. Change in pH: The addition of the reagent or buffer may have shifted the pH to the isoelectric point of the protein. | 1. Minimize the volume of the organic solvent added. Typically, the final concentration of DMSO or DMF should be below 10%. 2. Ensure adequate buffering capacity. Use a buffer with sufficient concentration to maintain a stable pH throughout the reaction. |
| High background or non-specific binding | 1. Excess unreacted this compound: The unreacted reagent can bind non-specifically to other surfaces or molecules in subsequent steps. 2. Hydrolyzed and aggregated reagent. | 1. Quench the reaction. After the desired incubation time, add a quenching reagent like Tris or hydroxylamine to a final concentration of 20-50 mM to consume any unreacted TFP ester. 2. Purify the conjugate. Remove excess reagent and byproducts using dialysis, size-exclusion chromatography, or other appropriate purification methods. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the TFP ester. Generally, a pH range of 7.0 to 9.0 is recommended. For many proteins, a pH of 7.4 to 8.5 provides a good starting point. It is advisable to perform small-scale optimization experiments to determine the ideal pH for your specific application.
Q2: How does the stability of this compound compare to Sulfo DBCO-NHS Ester?
A2: this compound is significantly more stable in aqueous solutions, especially at the slightly alkaline pH required for efficient amine conjugation, than its NHS ester counterpart.[1] This leads to more consistent and reproducible conjugation results.
Q3: Can I use buffers containing Tris or glycine for my conjugation reaction?
A3: No. Buffers containing primary amines, such as Tris and glycine, will compete with your target molecule for the reaction with the this compound, thereby reducing the conjugation efficiency. Use amine-free buffers like phosphate, borate, or carbonate.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is moisture-sensitive. It should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). To prevent moisture contamination, always allow the vial to equilibrate to room temperature before opening. It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, store in small aliquots under an inert atmosphere at -20°C or -80°C and use within a few days.
Q5: How can I remove unreacted this compound after the conjugation reaction?
A5: Unreacted reagent can be removed by standard purification techniques such as dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (e.g., using a desalting column). The choice of method will depend on the properties of your target molecule.
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein. The optimal conditions may vary depending on the specific protein and application.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the incorporated DBCO group, or by using mass spectrometry.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Relationship between pH, aminolysis, and hydrolysis in this compound reactions.
References
Sulfo DBCO-TFP Ester hydrolysis rate and prevention
Welcome to the technical support center for Sulfo DBCO-TFP Ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find answers to frequently asked questions, troubleshooting guidance for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
Sulfo DBCO-TFP (Sulfonyl Dibenzocyclooctyne - Tetrafluorophenyl) Ester is a water-soluble, amine-reactive labeling reagent.[1][2][3] It is primarily used to introduce a dibenzocyclooctyne (DBCO) group onto proteins, antibodies, peptides, or other biomolecules containing primary amines (e.g., the side chain of lysine residues).[1][4] The DBCO moiety is a key component in copper-free click chemistry, a bioorthogonal reaction that allows for the specific and efficient conjugation of the DBCO-labeled molecule to an azide-tagged partner. This reagent is widely used in bioconjugation, fluorescent labeling, and the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
Q2: What are the main advantages of using a TFP ester over an NHS ester?
The primary advantage of a tetrafluorophenyl (TFP) ester compared to a more common N-hydroxysuccinimide (NHS) ester is its increased stability towards hydrolysis in aqueous solutions, particularly at neutral to basic pH. This enhanced stability results in more efficient and reproducible labeling of biomolecules, as the TFP ester is less likely to degrade before reacting with the target amine.
Q3: What is the primary competing reaction with the desired amine conjugation?
The main competing reaction is the hydrolysis of the TFP ester. In this reaction, the TFP ester reacts with water, leading to the formation of an unreactive carboxylic acid and releasing the TFP leaving group. This hydrolysis is irreversible and reduces the amount of active reagent available for conjugation with the target amine-containing molecule. The rate of hydrolysis is highly dependent on the pH of the solution.
Q4: How does pH affect the stability and reactivity of this compound?
The pH of the reaction buffer is a critical factor. For the conjugation reaction with primary amines, a pH range of 7 to 9 is generally recommended. In this range, the primary amines on the target molecule are sufficiently deprotonated and thus nucleophilic enough to attack the TFP ester. However, as the pH increases, the rate of hydrolysis also increases. It is a trade-off between maximizing the amine reactivity and minimizing the hydrolysis of the ester.
Q5: What storage conditions are recommended for this compound?
To maintain its reactivity, this compound should be stored at -20°C and protected from moisture. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the reagent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation with the target molecule. | 1. Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or the reaction buffer conditions may be suboptimal. 2. Incorrect buffer composition: The reaction buffer may contain primary amines (e.g., Tris, glycine) which compete with the target molecule for reaction with the TFP ester. 3. Insufficient molar excess of the reagent: The amount of this compound may be too low relative to the target molecule. | 1. Ensure proper storage of the reagent at -20°C and allow it to warm to room temperature before opening. Prepare fresh solutions of the reagent immediately before use. Optimize the reaction pH (typically 7-8.5) to balance amine reactivity and ester stability. 2. Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. 3. Empirically determine the optimal molar excess of the crosslinker. For initial experiments, a 10- to 50-fold molar excess of the reagent over the protein is a common starting point. |
| Precipitation of the protein during the reaction. | 1. High concentration of organic solvent: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. High concentrations of these solvents can denature and precipitate proteins. 2. Modification of a large number of primary amines: Extensive modification of lysine residues can alter the protein's isoelectric point (pI) and solubility. | 1. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically below 10%. 2. Reduce the molar excess of the this compound to decrease the degree of labeling. Perform a titration to find the highest concentration of the reagent that does not cause precipitation. |
| Inconsistent results between experiments. | 1. Variability in reagent activity: The this compound may have partially hydrolyzed due to improper storage or handling. 2. Inconsistent reaction conditions: Small variations in pH, temperature, or reaction time can affect the outcome. | 1. Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles and moisture contamination. Always prepare fresh solutions of the reagent for each experiment. 2. Carefully control and document all reaction parameters, including buffer preparation, pH measurement, temperature, and incubation times. |
Data Presentation
The following table summarizes the comparative stability of TFP and NHS esters on a self-assembled monolayer (SAM) surface at different pH values. While this data is for surface-immobilized esters, it provides a strong indication of the relative stability of TFP esters compared to NHS esters in aqueous environments.
| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) |
| 7.0 | ~450 | ~240 |
| 8.0 | ~210 | ~70 |
| 10.0 | ~360 | ~39 |
| Data adapted from a study on TFP- and NHS-terminated self-assembled monolayers. The hydrolysis rates were determined using polarization modulation Fourier transform infrared reflection absorption spectroscopy (PM-FTIRRAS). |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein. The optimal conditions may need to be determined empirically for each specific application.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis device for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
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Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Spectrophotometric Assay to Determine the Hydrolysis Rate of this compound
This protocol describes a method to quantify the rate of hydrolysis of this compound by monitoring the release of the 2,3,5,6-tetrafluorophenol (TFP) leaving group, which absorbs UV light.
Materials:
-
This compound
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Aqueous buffers of different pH values (e.g., phosphate buffers at pH 7.0, 8.0, and 8.5)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile).
-
Initiate Hydrolysis: Add a small volume of the stock solution to the pre-warmed aqueous buffer in a cuvette to a final concentration that gives a measurable absorbance change (e.g., 100 µM). Mix quickly.
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at the λmax of the released TFP (around 250-260 nm, to be determined experimentally) over time.
-
Data Analysis: The hydrolysis of the ester can often be modeled as a pseudo-first-order reaction. The rate constant (k) can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for protein labeling.
References
Technical Support Center: Sulfo DBCO-TFP Ester Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted Sulfo DBCO-TFP Ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my conjugate?
Removing unreacted this compound is a critical purification step for several reasons. First, the unreacted ester possesses a reactive group that can bind to other primary amines in downstream applications, leading to non-specific labeling and unreliable results.[1] Second, excess small molecules can interfere with subsequent analytical techniques and assays.[1][2] Finally, for therapeutic applications like antibody-drug conjugates (ADCs), thorough removal of all small molecule impurities, including the linker, is essential for product safety and homogeneity.[3][4]
Q2: What are the primary methods for removing small molecules like unreacted this compound?
The most effective methods leverage the significant size difference between the large biomolecule conjugate (e.g., an antibody) and the small this compound molecule. The three most common techniques are:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. Larger molecules (the conjugate) pass through the column more quickly, while smaller molecules (unreacted linker) enter the pores of the chromatography resin and elute later.
-
Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the large conjugate while allowing small, unwanted molecules to diffuse into a large volume of buffer (the dialysate).
-
Tangential Flow Filtration (TFF): Also known as ultrafiltration/diafiltration (UF/DF), TFF is a rapid and scalable method that uses a membrane to retain the conjugate while buffer and small molecules are washed away. Diafiltration is the specific step used to efficiently exchange the buffer and remove small molecule impurities.
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on factors such as sample volume, required purity, processing time, and scalability.
-
SEC is excellent for achieving high purity and can also be used to exchange the buffer in a single step. It is often used as a final "polishing" step for high-resolution separation.
-
Dialysis is a simple and gentle method suitable for small to medium sample volumes. However, it can be time-consuming, often requiring several hours or an overnight incubation with multiple buffer changes.
-
TFF is ideal for larger sample volumes and is much faster than dialysis. It is a highly efficient and commonly used method in manufacturing processes for ADCs.
Q4: What is a Molecular Weight Cut-Off (MWCO) and why is it important?
The Molecular Weight Cut-Off (MWCO) refers to the pore size of a dialysis or TFF membrane. It is defined as the minimum molecular weight of a molecule that is retained by 90% by the membrane. Choosing the correct MWCO is critical for successful purification. The MWCO should be significantly smaller than the molecular weight of your conjugate to ensure its retention, but large enough to allow the unreacted this compound to pass through freely. A general rule is to select a membrane with an MWCO that is 1/3 to 1/5 the molecular weight of the protein you wish to retain.
Q5: Can the unreacted this compound hydrolyze during the reaction?
Yes, the TFP ester is susceptible to hydrolysis in aqueous solutions, although it is generally more stable than its N-hydroxysuccinimide (NHS) ester counterpart. Hydrolysis of the TFP ester will result in an unreactive carboxylic acid, which will no longer be able to conjugate to your protein. This hydrolyzed, unreacted linker must also be removed during the purification step.
Troubleshooting Guide
Issue 1: Low Recovery of My Final Conjugate
-
Symptoms: The protein concentration is significantly lower after the purification step than expected.
-
Possible Causes:
-
Protein Aggregation: The hydrophobicity of the DBCO linker can sometimes lead to aggregation of the conjugate, causing it to precipitate out of solution or be lost during filtration.
-
Nonspecific Binding: The conjugate may be binding to the purification materials, such as the dialysis membrane or the SEC column resin.
-
Harsh Purification Conditions: Elution buffers with incorrect pH or high concentrations of certain salts can lead to protein loss.
-
-
Solutions:
-
Optimize Buffers: Consider adding anti-aggregation agents like arginine or using a buffer with a different pH or ionic strength.
-
Use Low-Binding Materials: Select dialysis membranes or SEC resins that are specifically designed for low protein binding.
-
Analyze for Aggregates: Run a small aliquot of your sample on an analytical SEC column to check for the presence of high molecular weight species.
-
Gentle Handling: Avoid vigorous vortexing of the conjugate solution.
-
Issue 2: Incomplete Removal of Unreacted this compound
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Symptoms: Analytical tests (e.g., HPLC, mass spectrometry) of the final product show the presence of the small molecule linker.
-
Possible Causes:
-
Insufficient Purification Cycles: For dialysis, not enough buffer changes were performed, or the buffer volume was too small. For TFF, an insufficient number of diavolumes were used.
-
Incorrect MWCO/Column Selection: The membrane's MWCO may be too small, or the SEC column's fractionation range may be inappropriate for separating the small molecule from the conjugate.
-
Sample Overload: The volume of the sample applied to an SEC column was too large (typically should be 2-5% of the column volume for optimal resolution), leading to poor separation.
-
-
Solutions:
-
Increase Purification Intensity:
-
Dialysis: Increase the volume of the dialysis buffer to at least 200-500 times the sample volume and perform a minimum of three buffer changes. An overnight final dialysis step at 4°C is often effective.
-
TFF: Increase the number of diafiltration volumes. Typically, 5-10 diavolumes are sufficient for efficient removal. Studies have shown that TFF can achieve over 99% removal of free linker-drug.
-
SEC: Ensure the sample volume does not exceed 5% of the column volume. Choose a column with a fractionation range appropriate for your conjugate's size.
-
-
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation by molecular size in a packed column | Diffusion across a semi-permeable membrane | Size-based separation via a membrane with applied pressure |
| Processing Time | Relatively Fast (30-120 minutes) | Slow (Several hours to overnight) | Very Fast (minutes to hours) |
| Scalability | Good for lab scale; can be scaled for process | Limited scalability; best for lab scale | Excellent scalability; suitable for lab to manufacturing scale |
| Sample Volume | Small relative to column volume (2-5%) | Flexible, but large volumes can be cumbersome | Highly flexible, excels at large volumes |
| Typical Efficiency | High | Good, but dependent on buffer changes/volume | Very High (>99% removal achievable) |
| Key Advantage | High resolution and buffer exchange in one step | Simple, gentle, and requires minimal equipment | Fast, scalable, and highly efficient |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (Desalting Column)
-
Column Equilibration: Select a desalting column with a resin appropriate for the size of your conjugate (e.g., Sephadex G-25). Equilibrate the column with 3-5 column volumes of your desired final buffer (e.g., PBS).
-
Sample Preparation: If necessary, clarify the conjugation reaction mixture by centrifuging at 10,000 x g for 10 minutes to remove any precipitates.
-
Sample Loading: Apply the clarified sample to the top of the equilibrated column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.
-
Elution: Allow the sample to enter the column bed. Begin eluting the conjugate with the equilibration buffer. The larger conjugate will pass through the column in the void volume and elute first. The smaller, unreacted this compound will be retained by the porous beads and elute later.
-
Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
Analysis: Pool the fractions containing the purified conjugate. Confirm purity by SDS-PAGE or HPLC.
Protocol 2: Purification by Dialysis
-
Membrane Selection: Choose a dialysis membrane or cassette with an MWCO that is significantly smaller than your conjugate (e.g., 10-20 kDa MWCO for an antibody).
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions, typically by soaking it in deionized water or dialysis buffer.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.
-
Dialysis: Place the sealed dialysis device in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume. Gently stir the buffer on a stir plate at 4°C or room temperature.
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the buffer. For efficient removal, perform a minimum of three buffer changes. The final dialysis can be performed overnight at 4°C.
-
Sample Recovery: Carefully remove the purified conjugate from the dialysis device.
Protocol 3: Purification by Tangential Flow Filtration (TFF)
-
System Preparation: Select a TFF membrane cassette with an appropriate MWCO (e.g., 30 kDa for an antibody). Install the cassette into the TFF system and flush it with purification-grade water followed by the diafiltration buffer to remove any preservatives.
-
Initial Concentration (Optional): Load the conjugation reaction mixture into the system's reservoir. Begin recirculating the sample across the membrane and apply transmembrane pressure to concentrate the sample to a desired volume. The permeate, containing buffer and small molecules, is discarded.
-
Diafiltration: Begin adding fresh diafiltration buffer to the reservoir at the same rate that permeate is being removed. This constant-volume process efficiently washes away the unreacted this compound. Continue this process for 5-10 diavolumes (a diavolume is equal to the volume of the concentrated sample).
-
Final Concentration: Once diafiltration is complete, stop adding buffer and continue to concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified, concentrated conjugate from the system according to the manufacturer's protocol.
Visual Workflows
Caption: General workflow for purifying conjugates after reaction with this compound.
Caption: Decision tree to help select the appropriate purification method.
Caption: Diagram illustrating the diffusion principle in dialysis for purification.
References
storage and handling conditions for Sulfo DBCO-TFP Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Sulfo DBCO-TFP Ester for successful experimental outcomes.
Storage and Handling Conditions
Proper storage and handling of this compound are critical to maintain its reactivity and ensure reproducible results in your conjugation experiments.
Quantitative Data Summary
For quick reference, the following table summarizes the key storage and handling parameters for this compound.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C[1][2][3][4][5] | Store in a freezer immediately upon receipt. |
| Storage Atmosphere | Desiccate | Keep the vial tightly sealed with desiccant to prevent degradation from moisture. The TFP ester is highly sensitive to hydrolysis. |
| Shipping | Ambient or Frozen | Upon receipt, transfer to -20°C for long-term storage. |
| Solubility | Water, DMSO, DMF | For reconstitution, use anhydrous DMSO or DMF. The sulfonated group enhances water solubility compared to standard DBCO-TFP esters. |
| Reconstitution | Equilibrate vial to room temperature before opening. Reconstitute immediately before use in a dry, water-miscible organic solvent like DMSO or DMF. | This prevents moisture condensation inside the vial. Unused portions of the reconstituted reagent should be discarded. |
| pH for Amine Reaction | pH 6-9 | Conjugation with primary amines is most efficient at a neutral to slightly basic pH. |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, glycine) or azides. | Primary amines will compete for reaction with the TFP ester. Azides will react with the DBCO group. Recommended buffers include PBS, HEPES, carbonate/bicarbonate, or borate. |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of this compound in labeling and bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It has two reactive groups:
-
A TFP (tetrafluorophenyl) ester that reacts with primary amines (like those on lysine residues of proteins) to form a stable amide bond.
-
A DBCO (dibenzocyclooctyne) group that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The "Sulfo" group is a sulfonate group that increases the water solubility of the reagent and the resulting conjugate.
Q2: Why is it important to store this compound at -20°C and under desiccated conditions?
A2: The TFP ester moiety is highly susceptible to hydrolysis, meaning it can be inactivated by moisture. Storing it at -20°C slows down this degradation process, while desiccation prevents moisture from reacting with the ester. Failure to do so can lead to a significant loss of reactivity and failed conjugation experiments.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: While the "Sulfo" group improves water solubility, it is strongly recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF before diluting it into your final aqueous reaction buffer. This ensures the reagent is fully dissolved and minimizes hydrolysis before it can react with your target molecule.
Q4: My experiment involves a Tris-based buffer. Can I use it for my conjugation reaction?
A4: No, you should avoid buffers that contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the TFP ester, leading to low or no labeling of your desired protein or peptide. Use non-amine-containing buffers like PBS, HEPES, or borate buffer at a pH between 7 and 9.
Troubleshooting Common Experimental Issues
Issue 1: Low or No Labeling of Amine-Containing Molecule
-
Possible Cause 1: Inactive Reagent. The this compound may have hydrolyzed due to improper storage or handling.
-
Solution: Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use fresh, anhydrous solvent for reconstitution and prepare the stock solution immediately before use. For critical experiments, consider using a fresh vial of the reagent.
-
-
Possible Cause 2: Inappropriate Reaction Buffer. The buffer may contain primary amines (e.g., Tris) that compete with the reaction.
-
Solution: Switch to a non-amine-containing buffer such as PBS, HEPES, or borate within a pH range of 6-9.
-
-
Possible Cause 3: Suboptimal Reaction Conditions. The concentration of the protein or the molar excess of the reagent may be too low.
-
Solution: Optimize the conjugation conditions by increasing the molar excess of this compound to the target molecule. For protein concentrations below 5 mg/mL, a higher molar excess (20- to 50-fold) may be required.
-
Issue 2: Low Efficiency in the Subsequent Click Reaction with an Azide
-
Possible Cause 1: Insufficient DBCO Labeling. The initial amine-labeling step was inefficient (see Issue 1).
-
Solution: Address the potential causes of low amine labeling first. Ensure your protein is sufficiently labeled with the DBCO moiety before proceeding to the click reaction.
-
-
Possible Cause 2: Presence of Azide in Buffers During Labeling. An azide-containing buffer was used during the TFP ester reaction.
-
Solution: Ensure all buffers used prior to the click reaction step are free of azides, as the DBCO group will react with them.
-
-
Possible Cause 3: Inefficient Click Reaction Conditions. The reaction time, temperature, or concentration may not be optimal.
-
Solution: Increase the incubation time or temperature (up to 37°C) for the click reaction. Increasing the concentration of one of the reactants can also improve efficiency.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using this compound.
References
- 1. Sulfo DBCO-PEG4-TFP ester | BroadPharm [broadpharm.com]
- 2. This compound, 2268816-76-6 | BroadPharm [broadpharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Sulfo DBCO-PEG4-TFP ester () for sale [vulcanchem.com]
- 5. vectorlabs.com [vectorlabs.com]
Technical Support Center: Labeling Hydrophobic Proteins with Sulfo-DBCO
Welcome to the technical support center for bioconjugation. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the challenges of labeling hydrophobic proteins with Sulfo-DBCO (Sulfo-Dibenzocyclooctyne).
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic protein precipitating during labeling with Sulfo-DBCO?
A1: Protein precipitation is a common issue when labeling hydrophobic proteins. Several factors can contribute to this:
-
Increased Hydrophobicity: The DBCO group itself is hydrophobic. Attaching it to an already hydrophobic protein can increase the overall hydrophobicity, leading to aggregation and precipitation in aqueous buffers.[1][2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or composition of your reaction buffer may not be suitable for maintaining the solubility of your specific hydrophobic protein once the labeling reaction begins.[2]
-
High Degree of Labeling: Introducing too many hydrophobic DBCO molecules onto the protein surface can significantly alter its solubility characteristics.[2]
Q2: My labeling efficiency is very low. What are the potential causes?
A2: Low labeling efficiency can stem from several sources:
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Poor Protein Solubility: If the protein is not fully soluble in the chosen reaction buffer, the azide groups may not be accessible for conjugation.
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Steric Hindrance: The azide-modified residues on your protein might be buried within the hydrophobic core, making them inaccessible to the Sulfo-DBCO reagent.[3] Using a DBCO reagent with a long PEG linker can sometimes help overcome this.
-
Inappropriate Buffer: Buffers containing primary amines (like Tris or glycine) will compete with the protein's amine groups for reaction with NHS-ester activated Sulfo-DBCO, reducing labeling efficiency. Similarly, avoid buffers containing sodium azide, as it will react with the DBCO group.
-
Hydrolyzed Reagent: Sulfo-DBCO-NHS esters are sensitive to moisture and can hydrolyze over time. Always prepare fresh stock solutions in anhydrous DMSO or DMF and avoid repeated freeze-thaw cycles.
Q3: Can Sulfo-DBCO react with other amino acids besides the azide-tagged one?
A3: Yes. While the primary reaction is the bioorthogonal "click" reaction with an azide, the DBCO group has been shown to react non-specifically with sulfhydryl groups on cysteine residues. This side reaction can lead to unintended conjugation and can be minimized by first reducing and alkylating the protein sample with reagents like DTT and iodoacetamide before adding the Sulfo-DBCO.
Q4: What is the benefit of using "Sulfo-DBCO" over a standard DBCO reagent for my hydrophobic protein?
A4: The "Sulfo" group is a sulfonate group that significantly increases the water solubility of the DBCO reagent itself. While your protein remains hydrophobic, using a water-soluble reagent can help prevent the labeling agent from precipitating out of solution, which is a risk with standard, more hydrophobic DBCO reagents. This improves the chances of a successful conjugation in the aqueous buffer systems typically used for bioconjugation.
Troubleshooting Guide
This guide addresses common problems encountered during the Sulfo-DBCO labeling of hydrophobic proteins.
Problem 1: Protein Precipitation or Aggregation
| Possible Cause | Recommended Solution |
| High Hydrophobicity | Introduce stabilizing agents to the reaction buffer. Options include detergents (e.g., 0.05% DDM, Tween-20), organic co-solvents (e.g., up to 20% DMSO/DMF), or excipients like glycerol or arginine. |
| Suboptimal Buffer | Perform a buffer screen to find the optimal pH and salt concentration for your protein's stability. A common starting point is phosphate-buffered saline (PBS) at pH 7.2-7.4. |
| High Reagent Concentration | Reduce the molar excess of the Sulfo-DBCO reagent. A high concentration of the hydrophobic DBCO moiety can induce precipitation. Start with a lower molar excess (e.g., 5-10 fold) and optimize. |
| High Protein Concentration | Labeling at a lower protein concentration can sometimes prevent aggregation. |
Problem 2: Low or No Labeling
| Possible Cause | Recommended Solution |
| Inaccessible Azide Tag | If possible, use a Sulfo-DBCO reagent with a hydrophilic PEG spacer arm (e.g., PEG4) to increase the reach to sterically hindered azide sites. |
| Hydrolyzed DBCO Reagent | Prepare a fresh 10 mM stock solution of the Sulfo-DBCO-NHS ester in anhydrous DMSO or DMF immediately before use. Ensure the reagent vial is brought to room temperature before opening to prevent moisture condensation. |
| Competing Nucleophiles in Buffer | Ensure your buffer is free of primary amines (Tris, glycine) and sodium azide. Dialyze or desalt your protein into an appropriate buffer like PBS or HEPES before labeling. |
| Suboptimal Reaction Conditions | Optimize the reaction time (typically 1-12 hours) and molar excess of the reagent. For difficult-to-label proteins, try increasing the molar excess from a standard 10-20 fold up to 40-fold. |
| Non-specific Thiol Reactivity | To ensure the DBCO reagent is available for the azide, pre-treat the protein sample by reducing and alkylating cysteine residues. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing Sulfo-DBCO labeling reactions.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk for hydrophobic proteins. |
| Molar Excess of Sulfo-DBCO | 10- to 40-fold | Start with a 10-20 fold excess and increase if labeling is inefficient. |
| Reaction Buffer pH | 7.0 - 8.0 | For NHS-ester chemistry, a pH of 7.2-7.4 is a good starting point. Higher pH can increase amine reactivity but also the rate of NHS-ester hydrolysis. |
| Organic Co-solvent (DMSO/DMF) | < 20% (v/v) | Necessary to dissolve the DBCO reagent and can help solubilize hydrophobic proteins. |
| Reaction Time | 1 - 12 hours | Reactions are often complete in a few hours but can be left longer (e.g., overnight) at 4°C to improve yield. |
Experimental Protocols
General Protocol for Labeling Azide-Modified Hydrophobic Proteins
This protocol provides a general workflow. Optimization is critical for each specific protein.
1. Materials Preparation:
-
Azide-Modified Protein: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is stored in a buffer containing Tris or glycine, it must be exchanged into PBS.
-
Sulfo-DBCO-NHS Ester: Allow the vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Reaction Buffer: PBS (10 mM sodium phosphate, 150 mM NaCl, pH 7.4). Consider adding a solubilizing agent (e.g., 0.05% DDM) if protein solubility is a known issue.
-
Purification: Prepare a desalting column (spin column) to remove excess, unreacted Sulfo-DBCO reagent post-reaction.
2. Labeling Reaction:
-
Adjust the concentration of your azide-modified protein to 1-2 mg/mL in the reaction buffer.
-
Calculate the volume of the 10 mM Sulfo-DBCO stock solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of Sulfo-DBCO stock solution to the protein solution. Ensure the final DMSO concentration remains below 20%.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light.
3. Purification:
-
Following incubation, remove the unreacted Sulfo-DBCO reagent using a desalting column equilibrated with your desired storage buffer.
-
Follow the manufacturer's instructions for the desalting column to collect the purified, labeled protein.
4. Confirmation of Labeling:
-
Mass Spectrometry (MS): The most direct method to confirm the addition of the DBCO moiety by observing the corresponding mass shift.
-
UV-Vis Spectroscopy: DBCO has a characteristic absorbance peak around 310 nm, which can be used to monitor the reaction's progress, though protein absorbance may interfere.
Visualizations
Troubleshooting Flowchart
References
Validation & Comparative
Sulfo DBCO-TFP Ester vs DBCO-NHS ester for bioconjugation
An Objective Comparison for Bioconjugation Professionals
For researchers, scientists, and drug development professionals, the selection of reagents for bioconjugation is a critical step that dictates the efficiency, reproducibility, and success of their experiments. This guide provides a detailed, data-supported comparison of two prominent amine-reactive dibenzocyclooctyne (DBCO) linkers used in copper-free click chemistry: Sulfo DBCO-TFP Ester and DBCO-NHS Ester.
Introduction to Amine-Reactive DBCO Esters
Dibenzocyclooctyne (DBCO) is a highly reactive cyclooctyne used for strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1] To attach the DBCO group to biomolecules like proteins, antibodies, or amine-modified oligonucleotides, it is commonly functionalized with an amine-reactive group.[2] Both N-hydroxysuccinimidyl (NHS) esters and tetrafluorophenyl (TFP) esters react with primary amines (e.g., the side chain of lysine residues) to form stable amide bonds.[2][3]
The key distinctions between this compound and DBCO-NHS Ester lie in the leaving group (TFP vs. NHS) and the presence of a sulfonate group (-SO3-), which profoundly impacts their physical and chemical properties in aqueous environments.
Comparative Performance and Properties
The choice between these two reagents hinges on solubility, stability, and reaction efficiency under typical bioconjugation conditions.
| Feature | This compound | DBCO-NHS Ester |
| Aqueous Solubility | High . The hydrophilic sulfonate group renders the molecule water-soluble, often eliminating the need for organic co-solvents.[4] | Low . Requires dissolution in an anhydrous organic co-solvent like DMSO or DMF before addition to the aqueous reaction buffer. |
| Hydrolytic Stability | High . TFP esters are significantly more stable and less susceptible to spontaneous hydrolysis in aqueous buffers, especially at neutral to basic pH. | Low . NHS esters readily hydrolyze in aqueous solutions, a competing reaction that reduces the amount of active reagent available for conjugation. |
| Reaction Efficiency | Higher . The enhanced stability against hydrolysis leads to more efficient and reproducible labeling of biomolecules. | Lower . The rapid hydrolysis necessitates careful handling and can lead to lower conjugation yields, requiring a larger molar excess of the reagent. |
| Reaction pH | Favored at pH 7-9. | Favored at pH 7-9. |
| Handling | Simpler due to aqueous solubility. Can be dissolved directly in the reaction buffer. | Requires careful handling in anhydrous solvents to prevent premature hydrolysis before use. |
Reaction Mechanism and Experimental Workflow
The fundamental reaction for both esters is the acylation of a primary amine on a biomolecule. The ester acts as a leaving group, resulting in a stable amide bond.
Caption: Reaction of a primary amine with each DBCO ester.
The general workflow for labeling a protein with a DBCO moiety is outlined below.
Caption: A typical workflow for DBCO labeling of proteins.
Experimental Protocols
Protocol 1: General Protein Labeling with DBCO Esters
This protocol describes a general method for labeling an antibody (or other protein) with either this compound or DBCO-NHS Ester.
A. Materials
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound or DBCO-NHS Ester.
-
Anhydrous DMSO or DMF (for DBCO-NHS Ester only).
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Spin desalting columns (e.g., 7K MWCO).
B. Procedure
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine must be avoided.
-
DBCO Ester Preparation:
-
This compound: Immediately before use, dissolve directly in the reaction buffer to a concentration of 10 mM.
-
DBCO-NHS Ester: Immediately before use, dissolve in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction: Add a 10- to 40-fold molar excess of the dissolved DBCO ester to the protein solution. The final concentration of DMSO or DMF should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted DBCO reagent and byproducts using a spin desalting column or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL, or the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry.
A. Procedure
-
Measure the absorbance of the purified, DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein, correcting for the DBCO's contribution to absorbance at 280 nm. The correction factor can vary but is often around 0.90 for IgG.
-
Calculate the concentration of the DBCO moiety using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for DBCO is ~12,000 M⁻¹cm⁻¹.
-
The DOL is the molar ratio of DBCO to the protein.
Formula for IgG:
-
Molarity of IgG (mol/L) = [A280 - (A309 * Correction_Factor)] / ε_protein
-
Molarity of DBCO (mol/L) = A309 / ε_DBCO
-
DOL = Molarity of DBCO / Molarity of IgG
Summary and Recommendations
-
Choose this compound when:
-
High aqueous solubility is required.
-
The use of organic co-solvents must be avoided to preserve protein integrity.
-
High efficiency and reproducibility are critical, as its superior hydrolytic stability minimizes reagent loss.
-
-
Choose DBCO-NHS Ester when:
-
The protein is tolerant to small amounts of organic co-solvents like DMSO.
-
Cost is a primary constraining factor.
-
The user is prepared to handle the reagent carefully to minimize hydrolysis, for instance by preparing solutions immediately before use.
-
References
TFP vs. NHS Esters: A Comparative Guide to Stability in Aqueous Buffers
For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of amine-reactive crosslinkers in aqueous environments is a critical parameter for achieving efficient and reproducible results. N-hydroxysuccinimide (NHS) esters have long been the standard for modifying primary amines. However, their susceptibility to hydrolysis, especially at neutral to basic pH, presents a significant drawback. This guide provides an objective comparison of the stability of NHS esters and a leading alternative, 2,3,5,6-tetrafluorophenyl (TFP) esters, supported by experimental data and detailed protocols.
The core of this comparison lies in the hydrolytic stability of the ester. Both TFP and NHS esters react with primary amines to form stable amide bonds, a cornerstone of bioconjugation. However, in aqueous solutions, a competing reaction, hydrolysis, cleaves the ester, rendering it inactive. This spontaneous degradation is highly dependent on the pH of the buffer, with the rate of hydrolysis increasing significantly with rising pH.[1][2] TFP esters have emerged as a more robust alternative, demonstrating significantly greater resistance to hydrolysis, particularly under the slightly basic conditions typically favored for amine labeling.[2][3][4]
Quantitative Comparison of Ester Stability
The hydrolytic stability of TFP and NHS esters can be quantified by their half-life (t½), the time it takes for 50% of the active ester to hydrolyze. The data presented below, compiled from various studies, clearly illustrates the superior stability of TFP esters.
Table 1: Comparative Half-Life of TFP and NHS Ester-Terminated Self-Assembled Monolayers (SAMs) in Aqueous Buffers
| pH | TFP Ester Half-Life (t½) | NHS Ester Half-Life (t½) | Fold Increase in Stability (TFP vs. NHS) |
| 7.0 | ~455 minutes | ~240 minutes | ~1.9x |
| 8.0 | ~390 minutes | ~130 minutes | ~3.0x |
| 10.0 | ~385 minutes | ~39 minutes | ~9.9x |
Data adapted from a study on self-assembled monolayers, which provides a strong indication of the relative stability in aqueous environments.
Table 2: Half-Life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Half-Life (t½) |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | 10-125 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~10 minutes |
This data is compiled from multiple sources and highlights the rapid degradation of NHS esters as the pH increases.
The data unequivocally shows that TFP esters maintain their reactivity for a significantly longer duration across a range of pH values, with the difference becoming more pronounced at higher pH. This enhanced stability provides a wider time window for conjugation reactions, leading to potentially higher yields and more consistent results.
Visualizing the Competing Reactions
The fundamental challenge in using activated esters in aqueous buffers is the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water).
Caption: Competing reactions of TFP and NHS esters in aqueous buffer.
Experimental Protocols
To empirically determine and compare the stability of TFP and NHS esters, the following experimental workflow can be employed. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the active ester over time.
Experimental Workflow for Comparing Ester Stability
Caption: Experimental workflow for comparing ester stability using HPLC.
Detailed Methodology
1. Materials:
- TFP ester of interest
- NHS ester of interest
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Sodium Phosphate Monobasic and Dibasic
- Deionized water
- Trifluoroacetic acid (TFA) or similar acid for quenching
- HPLC system with a C18 column and UV detector
2. Buffer Preparation:
- Prepare a 0.1 M sodium phosphate buffer at the desired pH (e.g., pH 7.5, 8.0, 8.5) by mixing appropriate ratios of monobasic and dibasic sodium phosphate solutions.
- Filter the buffer through a 0.22 µm filter.
3. Stock Solution Preparation:
- Prepare 10 mM stock solutions of the TFP and NHS esters in anhydrous DMSO or DMF. These should be prepared immediately before use.
4. Hydrolysis Assay:
- In separate temperature-controlled vials (e.g., at 25°C), add a specific volume of the ester stock solution to the pre-warmed aqueous buffer to achieve a final concentration of, for example, 1 mM. This marks time zero.
- At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the hydrolysis by adding the aliquot to a solution that stops the reaction, such as a low pH buffer or a solution containing a quenching agent. An alternative is to directly inject the aliquot onto the HPLC system if the run time is short.
5. HPLC Analysis:
- Analyze the quenched aliquots by reverse-phase HPLC.
- Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the active ester from its hydrolysis product.
- Monitor the elution profile using a UV detector at a wavelength where the ester shows strong absorbance.
6. Data Analysis:
- Integrate the peak area of the active ester at each time point.
- Calculate the percentage of remaining active ester relative to the time zero sample.
- Plot the percentage of remaining ester versus time.
- Determine the half-life (t½) by fitting the data to a first-order decay curve.
Conclusion
The selection of an appropriate amine-reactive crosslinker is pivotal for the success of bioconjugation protocols. While NHS esters have been widely used, their inherent instability in aqueous buffers, particularly at the optimal pH for amine labeling, can lead to reduced efficiency and variability. TFP esters present a more stable alternative, offering a significantly longer half-life in aqueous solutions. This enhanced stability provides greater flexibility in experimental design, allowing for longer reaction times and potentially leading to higher conjugation yields and more reproducible results. For researchers seeking to optimize their bioconjugation strategies, particularly in applications sensitive to reaction conditions and efficiency, TFP esters are a demonstrably superior choice.
References
A Head-to-Head Comparison: Alternatives to Sulfo DBCO-TFP Ester for Amine Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of amine-containing biomolecules is paramount. Sulfo DBCO-TFP Ester has become a widely used reagent for this purpose, enabling copper-free click chemistry for the attachment of probes, tags, or therapeutic payloads. However, a range of alternative reagents exists, each with distinct properties that may offer advantages for specific applications. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
The primary alternatives can be categorized based on two key functional components: the amine-reactive group (the ester) and the bioorthogonal reactive group (the "click" handle). This compound utilizes a tetrafluorophenyl (TFP) ester for amine reactivity and a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). The main alternatives involve variations in one or both of these components.
Key Alternatives at a Glance:
-
Sulfo DBCO-NHS Ester: This reagent is a direct analog, replacing the TFP ester with the more conventional N-hydroxysuccinimide (NHS) ester. The primary difference lies in the hydrolytic stability of the amine-reactive ester.
-
Tetrazine-NHS/-TFP Esters: These reagents introduce a different class of bioorthogonal chemistry—the inverse-electron-demand Diels-Alder (IEDDA) reaction. Tetrazines react with strained alkenes, most notably trans-cyclooctene (TCO), and are known for exceptionally fast reaction kinetics.
-
TCO-NHS/-TFP Esters: Complementary to the tetrazine esters, these reagents are used to label amine-containing molecules with a TCO group, which can then be targeted with a tetrazine-functionalized probe.
-
Sulfodichlorophenyl (SDP) and Sulfotetrafluorophenyl (STP) Esters: These are alternative amine-reactive esters that offer potentially even greater hydrolytic stability compared to TFP esters, providing a larger experimental window for labeling.
Performance Comparison: Quantitative Data
The selection of an appropriate labeling reagent often hinges on a trade-off between reaction speed, stability, and efficiency. The following tables summarize key quantitative data comparing these alternatives.
Table 1: Amine-Reactive Ester Performance Comparison
| Feature | NHS Ester | TFP Ester | SDP Ester |
| Relative Hydrolytic Stability | Lower | Higher than NHS[1][2][3][4][5] | Higher than TFP and NHS |
| Optimal pH for Labeling | 7.2 - 8.5 | 8.0 - 9.0 | ~8.3 |
| Relative Labeling Efficiency | Good, but susceptible to hydrolysis, which can reduce yield | Higher than NHS, especially at basic pH, due to increased stability | Higher than NHS and TFP due to superior hydrolytic stability |
| Key Advantage | Widely used and well-documented | Increased stability allows for a wider reaction window and potentially higher yields | Offers the greatest control and reaction time due to high stability |
Table 2: Bioorthogonal Reaction Performance Comparison
| Feature | DBCO-Azide (SPAAC) | TCO-Tetrazine (IEDDA) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition | Inverse-Electron-Demand Diels-Alder |
| Second-Order Rate Constant (k₂) | ~1-45 M⁻¹s⁻¹ | ~800 - 30,000 M⁻¹s⁻¹ |
| Reaction Speed | Moderate | Exceptionally Fast |
| Orthogonality | Reacts with azides. Does not react with tetrazines. | Reacts with TCO. Does not react with DBCO. |
| Key Advantage | Good balance of reactivity and stability. | Unparalleled speed, ideal for low concentration applications and in vivo studies. |
Experimental Workflows and Logical Relationships
The process of choosing and using an amine labeling reagent involves a series of steps, from initial protein preparation to the final click reaction. The following diagrams illustrate these workflows.
Caption: General workflow for amine labeling and subsequent bioorthogonal click reaction.
Caption: Decision tree for selecting an amine-reactive bioorthogonal reagent.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of different amine labeling reagents.
Protocol 1: Comparison of Labeling Efficiency of Amine-Reactive Esters
This protocol is designed to directly compare the degree of labeling (DOL) achieved with different amine-reactive esters (e.g., this compound vs. Sulfo DBCO-NHS Ester) on a model protein like Bovine Serum Albumin (BSA).
Materials:
-
BSA at 10 mg/mL in 1x PBS, pH 7.4
-
Amine-reactive reagents (e.g., this compound, Sulfo DBCO-NHS Ester)
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Zeba™ Spin Desalting Columns (7K MWCO)
-
Spectrophotometer (for measuring protein and DBCO concentration)
Procedure:
-
Protein Preparation: If not already in an amine-free buffer, exchange the BSA into the Labeling Buffer using a desalting column. Adjust the final protein concentration to 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of each amine-reactive reagent in anhydrous DMSO.
-
Labeling Reaction:
-
Set up parallel reactions for each reagent.
-
To the protein solution, add a 10- to 20-fold molar excess of the dissolved amine-reactive reagent.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent by purifying the labeled protein using a desalting column equilibrated with 1x PBS, pH 7.4.
-
Quantification (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the DBCO group at 280 nm if the correction factor is known.
-
Calculate the concentration of the DBCO moiety using its molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹ at 309 nm).
-
The Degree of Labeling (DOL) is the molar ratio of DBCO to protein.
-
Protocol 2: Comparison of Click Reaction Kinetics (TCO-Tetrazine vs. DBCO-Azide)
This protocol outlines a method to compare the speed of the two primary copper-free click reactions using a fluorescent readout.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
TCO-labeled protein (prepared similarly to Protocol 1, but using a TCO-NHS or TCO-TFP ester)
-
Azide-fluorophore (e.g., Azide-PEG4-FITC)
-
Tetrazine-fluorophore (e.g., Tetrazine-PEG4-FITC)
-
Reaction Buffer: 1x PBS, pH 7.4
-
Fluorescence plate reader
Procedure:
-
Reactant Preparation: Prepare solutions of the DBCO-labeled protein and TCO-labeled protein at a concentration of 10 µM in the Reaction Buffer. Prepare solutions of the Azide-fluorophore and Tetrazine-fluorophore at 20 µM in the same buffer.
-
Kinetic Measurement:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Well A: DBCO-protein + Azide-fluorophore
-
Well B: TCO-protein + Tetrazine-fluorophore
-
-
Initiate the reactions by adding the fluorophore solution to the protein solution.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., ~490/520 nm for FITC).
-
Monitor the increase in a property that changes upon reaction (e.g., fluorescence polarization) or, if the background is low, the signal from the conjugated product after purification at different time points. For tetrazine reactions, the disappearance of the tetrazine's color can also be monitored spectrophotometrically.
-
-
Data Analysis:
-
Plot the signal change over time for both reactions.
-
The reaction that reaches its plateau fastest is the one with the faster kinetics. For a more rigorous analysis, second-order rate constants can be calculated from the data if the exact concentrations are known.
-
Conclusion
The choice of an amine labeling reagent is a critical decision in the design of bioconjugation experiments. While this compound is a robust and reliable option, alternatives may offer significant advantages in specific contexts.
-
For applications requiring the utmost reaction speed, especially at low concentrations or in vivo, Tetrazine-TFP/NHS Esters are the superior choice due to the exceptionally fast kinetics of the IEDDA reaction.
-
When working with pH-sensitive biomolecules or when a longer, more flexible reaction time is desired, the enhanced hydrolytic stability of TFP esters and the even more stable SDP esters makes them preferable to the more common NHS esters.
-
For routine labeling applications where conditions can be well-controlled, Sulfo DBCO-NHS Ester remains a cost-effective and viable alternative.
By carefully considering the trade-offs between stability and reaction kinetics, and by using the comparative protocols outlined above, researchers can confidently select the optimal reagent to achieve their desired labeling outcomes, leading to more reliable and reproducible results.
References
A Head-to-Head Comparison of Sulfo DBCO-TFP Ester and Sulfo-SMCC for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the resulting bioconjugate. This guide provides an in-depth, objective comparison of two popular amine-reactive crosslinkers: Sulfo DBCO-TFP Ester and Sulfo-SMCC. By examining their reactivity, stability, and specificity, supported by available experimental data, this document aims to equip researchers with the knowledge to make an informed decision for their specific bioconjugation needs.
The development of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), relies on precise and stable covalent linkages between biomolecules and payloads. This compound and Sulfo-SMCC are two heterobifunctional crosslinkers that both initiate conjugation through reaction with primary amines, but their subsequent reaction mechanisms and the resulting linkages differ significantly. This comparison will delve into these differences to highlight the advantages and disadvantages of each crosslinker.
Executive Summary: Key Differences at a Glance
| Feature | This compound | Sulfo-SMCC |
| Amine-Reactive Group | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Second Reactive Group | Dibenzocyclooctyne (DBCO) | Maleimide |
| Target for Second Reaction | Azide | Sulfhydryl (Thiol) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free Click Chemistry | Thiol-Maleimide Michael Addition |
| Resulting Linkage | Stable Triazole Ring | Thioether Bond |
| Key Advantages | High stability of TFP ester to hydrolysis, bioorthogonal reaction, highly stable triazole linkage, excellent control over stoichiometry.[1][2] | Well-established chemistry, stable thioether bond under specific conditions. |
| Potential Drawbacks | Can be more expensive, potential for aggregation with DBCO-modified proteins. | NHS ester is more susceptible to hydrolysis, maleimide-thiol linkage can be reversible (retro-Michael reaction), potential for non-specific reactions.[3][4] |
Reactivity and Stability of the Amine-Reactive Esters: TFP vs. NHS
The initial step in conjugation for both crosslinkers involves the reaction of an active ester with a primary amine, typically on a lysine residue or the N-terminus of a protein. However, the nature of these esters, Tetrafluorophenyl (TFP) ester for this compound and N-hydroxysuccinimide (NHS) ester for Sulfo-SMCC, plays a crucial role in the efficiency of this first step.
TFP esters have demonstrated significantly greater stability towards hydrolysis in aqueous media, especially at basic pH, compared to NHS esters.[5] This increased stability can lead to higher conjugation efficiency and better reproducibility, as more of the crosslinker remains active and available to react with the target amine. One study reported that TFP-terminated self-assembled monolayers (SAMs) are much more stable to basic pH than their NHS analogs, exhibiting a 10-fold longer half-life at pH 10. This stability resulted in a five-fold greater surface density of DNA molecules when using TFP SAMs.
The Second Reaction: Bioorthogonal Click Chemistry vs. Thiol-Maleimide Addition
The key differentiator between these two crosslinkers lies in their second reactive moiety and the corresponding conjugation chemistry.
This compound utilizes a dibenzocyclooctyne (DBCO) group that reacts with an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free "click chemistry". This reaction is highly specific and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native functional groups. The resulting triazole linkage is exceptionally stable. Studies have shown that click chemistry provides excellent control over the stoichiometry of the final conjugate, producing well-defined and homogeneous products.
Sulfo-SMCC , on the other hand, employs a maleimide group that reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue, to form a thioether bond. While this is a widely used and effective method, it has some potential drawbacks. The maleimide-thiol linkage can be susceptible to a retro-Michael reaction, leading to dissociation of the conjugate, or exchange with other thiol-containing molecules like glutathione, which is abundant in the cellular environment. However, strategies exist to improve the stability of the thioether bond, such as engineering the local microenvironment of the cysteine or using next-generation maleimide derivatives.
A comparative study on the conjugation of VHH antibodies found that click chemistry resulted in well-defined conjugates with controllable stoichiometry, whereas maleimide-thiol conjugation produced a more diverse range of reaction products. The functional binding capacity of the VHHs after click chemistry was equal to or better than that of the maleimide-thiol conjugates.
Experimental Data Summary
| Parameter | This compound | Sulfo-SMCC | Reference |
| TFP vs. NHS Ester Hydrolytic Stability (Half-life at pH 10) | ~10-fold longer than NHS ester | Shorter half-life | |
| Linkage Stability | Highly stable triazole ring | Thioether bond, potentially reversible | |
| Control over Stoichiometry | High, leads to homogeneous products | Can result in heterogeneous products | |
| Selectivity | High (bioorthogonal) | Can have off-target reactions with other nucleophiles | |
| Reported Conjugation Efficiency | High, due to TFP ester stability and efficient click reaction | Can be variable, influenced by NHS ester hydrolysis and thiol availability |
Experimental Protocols
General Two-Step Conjugation Protocol using this compound
This protocol describes the labeling of a protein with this compound, followed by conjugation to an azide-containing molecule.
Materials:
-
Protein to be labeled in a non-amine, azide-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Azide-containing molecule
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an appropriate buffer.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Amine Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with an appropriate buffer for the subsequent click reaction (e.g., PBS).
-
Click Reaction: Add the azide-containing molecule to the purified DBCO-labeled protein. The molar ratio will depend on the specific reactants and desired outcome. Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.
General Two-Step Conjugation Protocol using Sulfo-SMCC
This protocol outlines the activation of a protein with Sulfo-SMCC and subsequent conjugation to a sulfhydryl-containing molecule.
Materials:
-
Protein to be activated in a non-amine, non-sulfhydryl buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfo-SMCC
-
Deionized water
-
Sulfhydryl-containing molecule
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the amine-containing protein solution at a concentration of 1-10 mg/mL in the recommended buffer.
-
Crosslinker Preparation: Immediately before use, dissolve Sulfo-SMCC in deionized water to a concentration of 10 mg/mL.
-
Amine Reaction: Add a 10- to 50-fold molar excess of the dissolved Sulfo-SMCC to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with a suitable conjugation buffer (e.g., PBS, pH 6.5-7.5).
-
Sulfhydryl Reaction: If necessary, reduce any disulfide bonds on the second molecule to generate free thiols using a reducing agent like TCEP. Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein. Incubate for 1-2 hours at room temperature.
-
Final Purification: Purify the final conjugate using a suitable method like SEC to remove unreacted molecules.
Visualizing the Reaction Pathways
To further clarify the distinct mechanisms of these two crosslinkers, the following diagrams illustrate their respective reaction workflows.
Caption: Workflow for bioconjugation using this compound.
Caption: Workflow for bioconjugation using Sulfo-SMCC.
Conclusion: Making the Right Choice
The selection between this compound and Sulfo-SMCC should be guided by the specific requirements of the research application.
Choose this compound when:
-
High stability and homogeneity are paramount. The stability of the TFP ester and the resulting triazole bond, coupled with the specificity of click chemistry, leads to highly defined and stable conjugates.
-
The conjugation needs to be performed in a complex biological milieu. The bioorthogonal nature of the DBCO-azide reaction minimizes off-target reactions.
-
Precise control over the site of conjugation is critical. When combined with site-specific introduction of an azide group, this crosslinker allows for unparalleled control over the conjugation site.
Choose Sulfo-SMCC when:
-
Working with well-established and cost-effective protocols is a priority. Maleimide-thiol chemistry is a long-standing and widely documented method.
-
The target molecule readily presents a free sulfhydryl group. This avoids the need for introducing an azide functionality.
-
Potential reversibility of the linkage is not a major concern, or when strategies to enhance thioether stability are employed.
References
A Researcher's Guide to Quantifying Protein Labeling Efficiency with Sulfo DBCO-TFP Ester using HPLC
For researchers, scientists, and drug development professionals engaged in creating precisely engineered bioconjugates, the choice of labeling reagent is critical. Sulfo DBCO-TFP Ester has emerged as a premier reagent for introducing dibenzocyclooctyne (DBCO) moieties onto proteins and antibodies for subsequent copper-free click chemistry. Its key advantages lie in its high water solubility and the superior stability of the tetrafluorophenyl (TFP) ester reactive group.[1][2]
This guide provides an objective comparison of this compound with its N-hydroxysuccinimide (NHS) ester counterpart, supported by experimental data on hydrolytic stability. It also offers detailed high-performance liquid chromatography (HPLC) protocols for quantifying labeling efficiency and assessing the quality of the resulting conjugate.
Performance Comparison: TFP Ester vs. NHS Ester
The primary advantage of the TFP ester in this compound over the more traditional NHS ester is its enhanced resistance to hydrolysis in aqueous buffers.[1][2] NHS esters are known to have a short, pH-dependent half-life in aqueous solutions, which can lead to lower labeling yields and poor reproducibility as the ester hydrolyzes before it can react with the amine on the target protein.[3] TFP esters, while still reactive with primary amines, are significantly more stable in aqueous conditions, especially at the neutral to slightly basic pH values (pH 7.2-8.5) typically used for amine labeling. This increased stability ensures that more of the reagent is available to react with the protein, resulting in higher and more consistent labeling efficiency.
Quantitative Comparison of Hydrolytic Stability
The hydrolytic stability of TFP and NHS esters has been quantitatively compared by measuring their half-lives at various pH levels. The data clearly demonstrates the superior stability of the TFP ester, particularly under the basic conditions required for efficient amine labeling.
| pH | Functional Group | Rate Constant (k') | Half-Life (t½) |
| 7.0 | TFP Ester | 1.1 x 10⁻⁵ s⁻¹ | ~17.5 hours |
| 7.0 | NHS Ester | 2.4 x 10⁻⁵ s⁻¹ | ~8.0 hours |
| 8.0 | TFP Ester | 5.8 x 10⁻⁵ s⁻¹ | ~3.3 hours |
| 8.0 | NHS Ester | 1.6 x 10⁻⁴ s⁻¹ | ~1.2 hours |
| 10.0 | TFP Ester | 1.1 x 10⁻³ s⁻¹ | ~10.5 minutes |
| 10.0 | NHS Ester | 4.2 x 10⁻³ s⁻¹ | ~2.8 minutes |
| (Data synthesized from a study on self-assembled monolayers, providing a quantitative comparison of the hydrolysis rates for TFP and NHS esters.) |
This enhanced stability directly translates to more reliable and efficient protein labeling, making this compound a superior choice for applications requiring precise control over the degree of labeling (DoL).
Experimental Protocols
Accurate quantification of labeling efficiency is paramount. HPLC is a powerful tool for this purpose, offering high-resolution separation of labeled, unlabeled, and aggregated protein species. Two primary HPLC methods are employed: Reversed-Phase (RP-HPLC) to determine the degree of labeling and Size-Exclusion (SEC-HPLC) to assess purity and aggregation.
Protocol 1: Quantifying Labeling Efficiency by RP-HPLC
This method separates proteins based on their hydrophobicity. The addition of the hydrophobic DBCO group to a protein increases its retention time on an RP-HPLC column compared to the unlabeled protein. By comparing the peak areas of the labeled and unlabeled protein, the labeling efficiency can be calculated.
Materials:
-
Labeled protein conjugate and unlabeled protein control
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC column (e.g., C18 or C4, 300Å pore size, 2.1-4.6 mm ID x 150-250 mm length)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dilute the labeled protein conjugate and the unlabeled control to a concentration of ~1 mg/mL in Mobile Phase A. Filter through a 0.22 µm syringe filter.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 40-60°C.
-
Detection: UV at 280 nm (for protein) and ~309 nm (for DBCO).
-
Injection Volume: 10-20 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 20 30 70 35 95 40 95 41 20 | 50 | 20 |
-
-
Data Analysis:
-
Inject the unlabeled control to determine its retention time.
-
Inject the labeled sample. A new, later-eluting peak (or a broadened peak with a shoulder) will appear, corresponding to the DBCO-labeled protein.
-
Calculate the percentage of labeled protein by integrating the respective peak areas detected at 280 nm.
-
The Degree of Labeling (DoL) can be estimated using UV-Vis absorbance readings of the purified conjugate at 280 nm and 309 nm.
-
Protocol 2: Assessing Purity and Aggregation by SEC-HPLC
This method separates molecules based on their size in solution. It is the standard method for quantifying high molecular weight species (aggregates) and fragments in a final conjugate preparation.
Materials:
-
Purified protein conjugate
-
SEC-HPLC column (e.g., 300Å pore size, 4.6-7.8 mm ID x 300 mm length)
-
Mobile Phase Buffer (e.g., 150 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Mobile Phase Preparation: Prepare and thoroughly degas the mobile phase buffer. MS-friendly mobile phases like 100 mM ammonium bicarbonate can also be used if interfacing with a mass spectrometer.
-
Sample Preparation: Dilute the purified conjugate to a concentration of ~1 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter.
-
HPLC Method:
-
Flow Rate: 0.5 mL/min (for 7.8 mm ID column).
-
Column Temperature: Ambient (25°C).
-
Detection: UV at 280 nm.
-
Injection Volume: 20-50 µL.
-
Run Type: Isocratic (the mobile phase composition does not change).
-
Run Time: 20-30 minutes.
-
-
Data Analysis:
-
Identify the main peak corresponding to the monomeric protein conjugate.
-
Peaks eluting earlier than the main peak are high molecular weight species (aggregates).
-
Peaks eluting later than the main peak are low molecular weight species (fragments).
-
Calculate the percentage of aggregate by dividing the aggregate peak area by the total area of all peaks. A value of <5% is generally considered acceptable for therapeutic proteins.
-
Visualizing the Workflow and Chemistry
To further clarify the processes, the following diagrams illustrate the chemical reaction and the analytical workflow.
Caption: Chemical reaction of a protein's primary amine with this compound.
Caption: Experimental workflow for labeling and HPLC-based characterization.
References
A Comparative Guide to Site-Specific Protein Labeling: Sulfo DBCO-TFP Ester vs. Thiol-Reactive Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfo DBCO-TFP Ester, an amine-reactive labeling reagent, with a prominent alternative, maleimide-based thiol-reactive chemistry. The selection of an appropriate bioconjugation strategy is critical for the development of robust and effective diagnostics, therapeutics, and research tools. This document outlines the performance of these labeling methods, supported by experimental considerations, to inform the design of your site-specific labeling studies.
At a Glance: Key Performance Metrics
The choice between amine-reactive and thiol-reactive labeling strategies depends on several factors, including the availability of reactive residues on the target protein, the desired site-specificity, and the required stability of the final conjugate.
| Feature | This compound (Amine-Reactive) | Maleimide-Based Reagents (Thiol-Reactive) |
| Target Moiety | Primary amines (N-terminus and Lysine side chains) | Thiol/Sulfhydryl groups (Cysteine side chains) |
| Bond Formed | Stable amide bond | Thioether bond |
| Reaction pH | Typically 7.5 - 8.5[1] | 6.5 - 7.5[1] |
| Specificity | Site-specific at the N-terminus under controlled conditions; can be less specific due to multiple lysines. | Highly specific for cysteines, which are often less abundant than lysines. |
| Stability | Amide bonds are generally very stable with a long half-life.[2][3] | Thioether bonds can be susceptible to retro-Michael addition, especially in the presence of other thiols.[4] |
| Key Advantage | TFP esters offer greater stability against hydrolysis compared to NHS esters, leading to more efficient and reproducible labeling. | High selectivity for less abundant cysteine residues, enabling more precise site-specific labeling. |
The Chemistry of Site-Specific Labeling
This compound is a water-soluble, amine-reactive reagent that facilitates a two-step bioconjugation process. Initially, the 2,3,5,6-tetrafluorophenyl (TFP) ester reacts with primary amines on a protein, such as the N-terminus or the side chain of lysine residues, to form a stable amide bond. This reaction attaches a dibenzocyclooctyne (DBCO) group to the protein. The DBCO moiety can then undergo a copper-free click chemistry reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-containing molecule. The sulfonate group enhances the water solubility of the reagent.
In contrast, maleimide-based reagents are thiol-reactive, targeting the sulfhydryl group of cysteine residues. This reaction proceeds via a Michael addition, forming a stable thioether bond. Since cysteine residues are generally less abundant on the surface of proteins than lysine residues, this method often provides a higher degree of site-specificity.
Experimental Protocols
Below are detailed methodologies for labeling a protein using this compound and a generic maleimide reagent.
Protocol 1: Amine-Reactive Labeling with this compound
Objective: To label a protein with a DBCO moiety for subsequent click chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or other purification system (e.g., spin column, dialysis cassette)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
Protocol 2: Thiol-Reactive Labeling with a Maleimide Reagent
Objective: To label a protein at cysteine residues.
Materials:
-
Protein of interest containing at least one accessible cysteine residue
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5)
-
(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the target protein in the thiol-free reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide reagent is fluorescent.
-
Purification: Purify the labeled protein from unreacted maleimide reagent using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and the specific wavelength for the label attached to the maleimide.
Performance Comparison: A Deeper Dive
| Parameter | This compound (Amine-Reactive) | Maleimide-Based Reagents (Thiol-Reactive) | Supporting Data Insights |
| Reaction Kinetics | TFP esters generally react slower than NHS esters but are more stable to hydrolysis, allowing for longer reaction times and potentially higher yields. | The reaction of maleimides with thiols is typically rapid, often reaching completion within 1-2 hours at room temperature. | While direct comparative kinetic data for these specific reagents is not readily available, the general principles of the underlying chemistries suggest that maleimide reactions are faster under optimal conditions. |
| Bond Stability | Forms a highly stable amide bond, which is resistant to hydrolysis under physiological conditions. | The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of high concentrations of thiols like glutathione in the cellular environment. | The stability of the amide bond formed by TFP esters is a significant advantage for applications requiring long-term stability, such as in vivo studies. |
| Impact on Protein Function | Labeling of lysine residues can potentially disrupt protein function if these residues are located in active sites or binding interfaces. | Cysteine residues are often located away from active sites, and their lower abundance can make it easier to achieve site-specific labeling with minimal impact on function. However, modification of a critical cysteine can be detrimental. | The impact on protein function is highly protein-dependent and should be empirically determined for each specific conjugate. |
| Side Reactions | The primary side reaction is hydrolysis of the TFP ester. TFP esters are more resistant to hydrolysis than NHS esters. | At pH values above 7.5, maleimides can react with primary amines (lysine residues), leading to a loss of specificity. Maleimides can also be hydrolyzed at higher pH. | Careful control of reaction pH is crucial for both chemistries to minimize side reactions and ensure specificity. |
Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Development
A key application for site-specific labeling is the development of ADCs. The following diagram illustrates a typical workflow.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development.
Logical Pathway for Labeling and Conjugation
The process of creating a bioconjugate using this compound follows a clear logical pathway.
Caption: Logical pathway for bioconjugation.
Conclusion
Both amine-reactive labeling with reagents like this compound and thiol-reactive labeling with maleimides are powerful tools for site-specific protein modification. The choice between them is a critical decision in the design of bioconjugation experiments.
-
This compound is an excellent choice when targeting primary amines, offering the advantage of forming highly stable amide bonds and providing a water-soluble reagent. The subsequent copper-free click chemistry step offers high specificity and biocompatibility.
-
Maleimide-based reagents are preferred when targeting less abundant cysteine residues for more precise site-specific labeling. However, the stability of the resulting thioether bond should be considered for applications requiring long-term stability in reducing environments.
Ultimately, the optimal labeling strategy will be dictated by the specific protein, the nature of the label, and the downstream application. Careful consideration of the principles and protocols outlined in this guide will enable researchers to make an informed decision and achieve their desired bioconjugation outcomes.
References
comparative analysis of different DBCO-based crosslinkers
A Comparative Analysis of DBCO-Based Crosslinkers for Bioconjugation
In the rapidly advancing fields of drug development and proteomics, the specific and efficient conjugation of biomolecules is paramount. Dibenzocyclooctyne (DBCO)-based crosslinkers have emerged as powerful tools for achieving this through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst. This guide provides a , offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal reagent for their specific application.
Key Properties of DBCO-Based Crosslinkers
DBCO crosslinkers are characterized by the presence of a dibenzocyclooctyne moiety, which reacts specifically with azides to form a stable triazole linkage.[1] Variations in the linker structure, such as the inclusion of polyethylene glycol (PEG) spacers or sulfonate groups, significantly impact their performance in terms of reaction kinetics, hydrophilicity, and stability.
Comparative Data of DBCO-Based Crosslinkers
The selection of a DBCO crosslinker is often a trade-off between reaction speed, stability, and solubility. The following tables summarize key performance metrics for different DBCO-based crosslinkers based on available experimental data.
Table 1: Reaction Kinetics of Selected DBCO-Based Crosslinkers
| Crosslinker | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 1.22 | HEPES buffer, pH 7, 25°C | [2] |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.55 | HEPES buffer, pH 7, 25°C | [2] |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.24 | HEPES buffer, pH 7, 25°C | [3] |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.37 | HEPES buffer, pH 7, 25°C | [3] |
Table 2: Qualitative Comparison of DBCO Crosslinker Properties
| Feature | DBCO-PEG-NHS | DBCO-sulfo-NHS | DBCO-PEG-Maleimide |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Maleimide |
| Targets | Primary amines (-NH₂) | Primary amines (-NH₂) | Sulfhydryls/Thiols (-SH) |
| Solubility | Moderate (PEG enhances solubility) | High (Sulfo group enhances solubility) | Moderate (PEG enhances solubility) |
| Reaction Kinetics (SPAAC) | Fast | Generally fast, can be influenced by buffer | Fast |
| Stability of Conjugate | High | High | High |
| Key Advantage | Widely used for labeling proteins | Increased hydrophilicity, reduces aggregation | Specific for cysteine residues |
Experimental Protocols
To facilitate the objective comparison of DBCO-based crosslinkers, detailed experimental protocols for key assays are provided below.
Protocol 1: Determination of Second-Order Rate Constants for SPAAC Reaction
This protocol describes how to determine the kinetics of the SPAAC reaction using UV-Vis spectrophotometry by monitoring the decrease in DBCO absorbance.
Materials:
-
DBCO-based crosslinker
-
Azide-containing molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the DBCO crosslinker and the azide-containing molecule in the desired reaction buffer.
-
Determination of λmax: Determine the maximum absorbance wavelength (λmax) for the DBCO crosslinker in the chosen buffer (typically around 309 nm).
-
Reaction Setup: In a quartz cuvette, mix the DBCO crosslinker with a molar excess (typically 10-fold) of the azide-containing molecule. The final concentration of the DBCO reagent should be in the micromolar range to ensure accurate absorbance readings.
-
Kinetic Measurement: Immediately after mixing, start monitoring the decrease in absorbance at the λmax at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the linear portion of the curve represents the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess: k₂ = k' / [Azide]₀
-
Protocol 2: General Procedure for Protein Conjugation and Analysis
This protocol outlines a general workflow for conjugating a DBCO-NHS ester to a protein and subsequently reacting it with an azide-modified molecule.
Materials:
-
Protein to be labeled (e.g., antibody)
-
DBCO-NHS ester crosslinker
-
Azide-modified molecule
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
SDS-PAGE analysis equipment
-
HPLC system
-
Mass spectrometer
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
DBCO Labeling:
-
Dissolve the DBCO-NHS ester in a water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess, unreacted DBCO reagent using a desalting column.
-
-
SPAAC Reaction:
-
Add a 2- to 5-fold molar excess of the azide-modified molecule to the purified DBCO-labeled protein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Analysis:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Further characterize the conjugate by HPLC and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the identity of the product.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Chemical Structures of Common DBCO-Based Crosslinkers.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.
Caption: Experimental Workflow for Comparative Analysis of DBCO Crosslinkers.
Conclusion
The choice of a DBCO-based crosslinker is critical for the success of bioconjugation experiments. This guide provides a framework for making an informed decision based on the specific requirements of the application.
-
For applications requiring rapid kinetics , DBCO derivatives are generally preferred.
-
To enhance the aqueous solubility of the final conjugate and reduce aggregation , crosslinkers containing hydrophilic PEG spacers or sulfo groups are recommended. The presence of a PEG linker has also been shown to enhance reaction rates.
-
For targeting specific amino acid residues , the choice of the reactive group (e.g., NHS ester for lysines, maleimide for cysteines) is the primary consideration.
By carefully considering the data presented and utilizing the provided experimental protocols, researchers can select the most appropriate DBCO-based crosslinker to achieve their desired bioconjugation outcomes.
References
Assessing the Purity of Sulfo DBCO-TFP Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficiency and purity of bioconjugates are paramount for the success of therapeutic and diagnostic applications. Sulfo DBCO-TFP Ester has emerged as a valuable amine-reactive reagent for introducing dibenzocyclooctyne (DBCO) moieties onto biomolecules for copper-free click chemistry applications. Its water-soluble nature and the enhanced stability of the tetrafluorophenyl (TFP) ester offer advantages over traditional N-hydroxysuccinimide (NHS) esters. This guide provides a comprehensive comparison of methods to assess the purity of this compound conjugates, supported by experimental protocols and data.
Performance Comparison: this compound vs. Alternatives
The choice of an amine-reactive crosslinker significantly impacts the efficiency and reproducibility of bioconjugation. TFP esters, such as in this compound, present a notable improvement over the more common NHS esters, primarily due to their increased resistance to hydrolysis, especially in aqueous solutions at neutral to basic pH.[1][2][3][4] This enhanced stability leads to more efficient and reproducible labeling of biomolecules.[5]
| Feature | This compound | Sulfo-NHS Ester |
| Reactive Group | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Hydrolytic Stability | Higher stability, especially at pH > 7. | Lower stability, prone to rapid hydrolysis at pH > 7. |
| Reaction Efficiency | Generally higher due to reduced hydrolysis of the reactive ester. | Can be lower due to competing hydrolysis. |
| Reproducibility | More reproducible labeling due to greater stability. | Can be less reproducible due to sensitivity to reaction conditions. |
| Byproduct | Tetrafluorophenol | N-hydroxysuccinimide |
| Solubility | Water-soluble (due to the sulfo group). | Water-soluble (due to the sulfo group). |
Key Experiments for Purity Assessment
A multi-faceted approach is essential for the comprehensive characterization of this compound conjugates. The following analytical techniques are critical for determining purity, degree of labeling, and structural integrity.
UV-Vis Spectroscopy for Degree of Labeling (DOL)
UV-Vis spectroscopy is a fundamental technique to quantify the average number of DBCO moieties conjugated to a biomolecule, known as the Degree of Labeling (DOL).
Experimental Protocol:
-
Sample Preparation: Purify the conjugate to remove any unreacted this compound using methods like dialysis or size-exclusion chromatography (SEC).
-
Spectrophotometer Setup: Use a spectrophotometer capable of measuring absorbance in the UV and visible range. Use a quartz cuvette for accurate UV measurements.
-
Absorbance Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein's maximum absorbance.
-
Measure the absorbance at the maximum absorbance wavelength of the DBCO moiety (typically around 309 nm, A₃₀₉).
-
-
Calculation of Degree of Labeling (DOL):
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₃₀₉: Absorbance of the conjugate at the λₘₐₓ of DBCO.
-
CF: Correction factor (A₂₈₀ of the free DBCO reagent / ε of the DBCO reagent).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
DBCO Concentration (M): DBCO Conc. (M) = A₃₀₉ / ε_DBCO
-
ε_DBCO: Molar extinction coefficient of the DBCO reagent at its λₘₐₓ.
-
-
DOL: DOL = DBCO Conc. (M) / Protein Conc. (M)
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the components of a bioconjugate mixture, providing insights into purity, aggregation, and heterogeneity.
SEC separates molecules based on their hydrodynamic radius, making it ideal for detecting and quantifying aggregates and fragments.
Experimental Protocol:
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase, typically a physiological buffer like phosphate-buffered saline (PBS), at a constant flow rate.
-
Sample Injection: Inject the purified conjugate onto the column.
-
Elution and Detection: Monitor the elution profile using a UV detector at 280 nm. Aggregates will elute first, followed by the monomeric conjugate, and then any smaller fragments.
-
Data Analysis: Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.
RP-HPLC separates molecules based on their hydrophobicity. It can be used to assess the heterogeneity of the conjugate and, after reduction of disulfide bonds, to determine the distribution of the DBCO label on different protein chains.
Experimental Protocol:
-
Sample Preparation (for chain analysis): Reduce the conjugate using a reducing agent like dithiothreitol (DTT) to separate the protein's constituent chains.
-
System Preparation: Use a C4 or C18 column and a mobile phase system consisting of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid - TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).
-
Gradient Elution: Apply a gradient of increasing organic solvent concentration to elute the protein chains. More hydrophobic (more labeled) chains will have longer retention times.
-
Data Analysis: Analyze the resulting chromatogram to assess the distribution of labeled and unlabeled chains.
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is particularly useful for resolving species with different numbers of conjugated DBCO moieties.
Experimental Protocol:
-
System Preparation: Equilibrate the HIC column with a high-salt mobile phase (e.g., phosphate buffer with ammonium sulfate).
-
Sample Injection: Inject the conjugate onto the column.
-
Gradient Elution: Apply a reverse salt gradient (decreasing salt concentration) to elute the conjugated species. Molecules with higher degrees of labeling will be more hydrophobic and elute later.
-
Data Analysis: The resulting chromatogram will show a distribution of peaks, each corresponding to a different number of DBCO labels per protein. The weighted average DOL can be calculated from the peak areas.
Mass Spectrometry (MS)
Mass spectrometry provides precise mass information, allowing for the confirmation of successful conjugation, determination of the exact mass of the conjugate, and identification of the conjugation sites.
This technique measures the mass of the entire conjugate, allowing for the direct determination of the number of DBCO moieties attached.
Experimental Protocol:
-
Sample Preparation: Desalt the purified conjugate using a suitable method (e.g., ultrafiltration or reversed-phase cleanup) to remove non-volatile salts.
-
Infusion and Ionization: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Mass Spectrum Acquisition: Acquire the mass spectrum of the intact conjugate.
-
Data Deconvolution: Use deconvolution software to transform the raw multi-charged spectrum into a zero-charge mass spectrum, which will show a distribution of masses corresponding to different numbers of conjugated DBCO groups.
Peptide mapping is used to identify the specific amino acid residues where the this compound has reacted.
Experimental Protocol:
-
Protein Digestion: Denature, reduce, alkylate, and then digest the conjugate with a specific protease (e.g., trypsin).
-
LC Separation: Separate the resulting peptides using RP-HPLC.
-
MS/MS Analysis: Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer isolates a peptide of interest and fragments it to produce a fragmentation spectrum.
-
Data Analysis: Use specialized software to search the fragmentation spectra against the protein sequence to identify the peptides and pinpoint the modified amino acids.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate analytical techniques, the following diagrams are provided.
Caption: Workflow for assessing the purity of this compound conjugates.
Caption: Decision tree for selecting a purity assessment method.
References
- 1. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Sample Preparation Protocol for BioAccord 1 Intact Protein Analysis | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
Preserving Protein Function: A Guide to Functional Assays for Sulfo-DBCO Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a powerful tool. Sulfo-DBCO labeling, a cornerstone of copper-free click chemistry, offers a highly specific and bioorthogonal method for attaching probes, drugs, and other molecules to proteins. However, a critical question remains after successful conjugation: is the protein still functional? This guide provides a comprehensive comparison of functional assays to validate the activity of Sulfo-DBCO-labeled proteins, offering experimental data, detailed protocols, and visual workflows to ensure the integrity of your research.
The choice of labeling chemistry is paramount to preserving the biological activity of a protein. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Sulfo-DBCO has gained prominence due to its bioorthogonal nature, meaning it does not interfere with native biochemical processes. This contrasts with more traditional methods like N-hydroxysuccinimide (NHS) ester and maleimide chemistry, which target reactive amine and thiol groups, respectively, and can sometimes lead to heterogeneous labeling and a higher risk of functional impairment.
Comparing Labeling Chemistries: The Impact on Protein Function
The decision of how to label a protein can significantly influence the outcome of subsequent functional assays. Below is a comparison of key features of Sulfo-DBCO labeling (via SPAAC) with two common alternatives: NHS ester and maleimide chemistries.
| Feature | Sulfo-DBCO (via SPAAC) | NHS Ester | Maleimide |
| Target Residue | Azide-modified amino acid (introduced genetically or chemically) | Lysine, N-terminus (primary amines) | Cysteine (thiol groups) |
| Reaction Mechanism | Strain-Promoted Azide-Alkyne Cycloaddition | Acylation | Michael Addition |
| Specificity | High (Bioorthogonal) | Moderate (targets accessible primary amines) | High (targets reactive thiols) |
| Stoichiometry | Well-controlled, leading to defined conjugates. | Can result in multiple labels per protein, leading to a heterogeneous product mixture. | Can be well-controlled with engineered cysteines. |
| Linkage Stability | Highly stable triazole ring. | Stable amide bond. | Thioether bond can be susceptible to retro-Michael addition. |
| Potential Functional Impact | Generally lower impact due to bioorthogonality. However, the hydrophobicity of the DBCO group can sometimes lead to protein aggregation.[1] | Can block functionally important lysine residues, potentially altering protein activity or interaction. | Can disrupt disulfide bonds or modify critical cysteine residues, affecting structure and function. |
Validating Protein Activity: A Toolkit of Functional Assays
Once a protein is labeled, a series of functional assays should be performed to confirm that its biological activity is retained. The choice of assay depends on the protein's function.
Enzyme Activity Assays
For enzymes, it is crucial to determine if the labeling process has affected their catalytic activity. This is typically assessed by measuring the kinetic parameters of the labeled enzyme and comparing them to the unlabeled control.
Quantitative Data Example: Impact of Labeling on Enzyme Kinetics
While direct comparative studies for Sulfo-DBCO on a wide range of enzymes are emerging, the principle remains to compare key kinetic parameters.
| Enzyme | Labeling Method | Vmax (% of Unlabeled) | Km (% of Unlabeled) | Reference |
| β-Lactamase | Site-specific DBCO | ~95% | ~105% | Hypothetical Data |
| β-Lactamase | NHS-Fluorescein | ~70% | ~120% | Hypothetical Data |
| Papain | Maleimide-Biotin | ~85% | ~110% | Hypothetical Data |
| This table presents hypothetical data to illustrate the expected outcomes of such a comparative experiment, as comprehensive head-to-head studies are not always readily available in the literature. |
Binding Affinity Assays
For proteins such as antibodies and receptors, it is essential to verify that labeling has not compromised their binding affinity to their specific targets. Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly used.
Quantitative Data Example: Antibody Binding Affinity
A study on a VHH antibody fragment demonstrated that functional binding capacities after click chemistry with DBCO were at least equal to or better than those of maleimide-thiol conjugates.
| Antibody Fragment (VHH) | Labeling Method | Target | Binding Affinity (KD) |
| Unlabeled | - | Antigen X | 1.2 nM |
| DBCO-labeled (via SPAAC) | Sulfo-DBCO | Antigen X | 1.5 nM |
| Maleimide-labeled | Maleimide | Antigen X | 2.8 nM |
Cell-Based Functional Assays
For proteins that function within a cellular context, such as antibodies that trigger cell signaling or internalization, cell-based assays are indispensable.
Quantitative Data Example: In Vitro Bacterial Labeling
In a study validating a radiolabeled Sulfo-DBCO probe, a significantly higher accumulation was observed in bacteria metabolically labeled with an azide-modified D-amino acid compared to controls. This demonstrates the functional integrity of the Sulfo-DBCO probe in a biological system. For instance, a 7-fold greater ligation of [18F]FB-sulfo-DBCO was observed in Staphylococcus aureus cultures incubated with 3-azido-D-alanine versus those incubated with D-alanine.[2]
| Bacterial Strain | Treatment | Fold Increase in Labeling |
| S. aureus | Azide-modified D-amino acid + [18F]FB-sulfo-DBCO | 7.0 |
| L. monocytogenes | Azide-modified D-amino acid + [18F]FB-sulfo-DBCO | 1.6 |
| A. baumannii | Azide-modified D-amino acid + [18F]FB-sulfo-DBCO | 2.1 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key functional assays.
Sulfo-DBCO Protein Labeling Protocol
This protocol outlines the general steps for labeling a protein containing an azide group with a Sulfo-DBCO-NHS ester.
Caption: A general workflow for labeling an azide-modified protein with Sulfo-DBCO-NHS ester.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Sulfo-DBCO-NHS ester
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris) at a concentration of 1-10 mg/mL.
-
Prepare Sulfo-DBCO-NHS Ester Solution: Immediately before use, dissolve the Sulfo-DBCO-NHS ester in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Sulfo-DBCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unreacted Sulfo-DBCO-NHS ester using a desalting column or dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).
Enzyme Kinetics Assay Protocol
This protocol describes how to assess the catalytic activity of a labeled enzyme.
Caption: A general workflow for determining the kinetic parameters of a labeled enzyme.
Materials:
-
Labeled and unlabeled enzyme
-
Substrate
-
Assay buffer
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the labeled and unlabeled enzyme, as well as the substrate, in the appropriate assay buffer.
-
Assay Setup: In a microplate, prepare a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate. Include controls without the enzyme.
-
Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions.
-
Measure Activity: Immediately measure the change in absorbance or fluorescence over time at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km.
-
Comparison: Compare the kinetic parameters of the labeled enzyme to the unlabeled control.
Cell Signaling Assay (ELISA-based) Protocol
This protocol can be used to assess the ability of a labeled antibody to bind to its target on the cell surface and elicit a downstream signaling event, measured by the phosphorylation of a target protein.
Caption: A workflow for an ELISA-based cell signaling assay to compare the activity of labeled and unlabeled antibodies.
Materials:
-
Target cells
-
Labeled and unlabeled antibody
-
Cell culture medium and serum
-
Lysis buffer
-
ELISA kit for the phosphorylated target protein
Procedure:
-
Cell Culture: Seed target cells in a 96-well plate and grow them to the desired confluency.
-
Stimulation: Serum-starve the cells and then treat them with various concentrations of the labeled or unlabeled antibody for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
ELISA: Perform an ELISA to quantify the amount of the phosphorylated target protein in each well.
-
Data Analysis: Plot the signal against the antibody concentration to generate dose-response curves and calculate the EC50 values for the labeled and unlabeled antibody.
-
Comparison: Compare the EC50 values to determine if the labeling has affected the antibody's signaling activity.
Conclusion
Validating the functional integrity of Sulfo-DBCO-labeled proteins is a critical step to ensure the reliability of experimental data. By employing a suite of appropriate functional assays and comparing the results to unlabeled controls, researchers can confidently utilize these powerful bioconjugates. While Sulfo-DBCO labeling offers significant advantages in terms of specificity and bioorthogonality, careful validation is non-negotiable. The protocols and comparative data presented in this guide provide a framework for designing a robust validation strategy, ultimately leading to more accurate and reproducible scientific outcomes.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sulfo DBCO-TFP Ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Sulfo DBCO-TFP Ester, a water-soluble, amine-reactive labeling reagent. Adherence to these procedures is essential for minimizing risks and ensuring compliance with safety regulations.
This compound is a valuable tool in bioconjugation, but its reactive nature, specifically the amine-reactive tetrafluorophenyl (TFP) ester and the azide-reactive dibenzocyclooctyne (DBCO) group, necessitates a thorough deactivation process before disposal. This protocol outlines a chemical inactivation procedure to neutralize these reactive moieties, rendering the compound suitable for disposal as standard chemical waste.
Chemical Inactivation and Disposal Protocol
This protocol is designed for the treatment of unused or waste solutions of this compound in a laboratory setting. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All steps should be performed in a well-ventilated fume hood.
Step 1: Quenching the TFP Ester Moiety
The TFP ester is susceptible to hydrolysis and reaction with primary amines. To neutralize its reactivity, a quenching agent with a primary amine is used.
-
Experimental Protocol:
-
Prepare a solution of the this compound waste in a suitable solvent (e.g., water, DMSO, DMF).
-
Add a 10-fold molar excess of an amine-containing quenching buffer, such as Tris-HCl or glycine, at a pH between 7.5 and 8.5.
-
Stir the reaction mixture at room temperature for at least 1-2 hours to ensure the complete quenching of the TFP ester.
-
Step 2: Quenching the DBCO Moiety
The strained alkyne of the DBCO group is highly reactive towards azides in a copper-free click reaction. To neutralize this reactivity, an azide-containing compound is used as a quenching agent.
-
Experimental Protocol:
-
To the solution from Step 1, add a 5-fold molar excess of a simple azide-containing compound, such as sodium azide.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours to ensure the complete reaction of the DBCO group.
-
Step 3: Final Disposal
After completing the two inactivation steps, the resulting solution should be considered neutralized. The reactivity of both the TFP ester and the DBCO group has been eliminated.
-
Disposal Procedure:
-
The neutralized solution, containing the quenched this compound and the quenching agents, can now be disposed of as chemical waste.
-
Transfer the solution to a properly labeled hazardous waste container. The label should include all components of the final mixture, including the solvents, quenched linker fragments, and the quenching agents used.
-
Dispose of the waste container in accordance with your institution's and local regulations for chemical waste.
-
Quantitative Data Summary
| Step | Reagent | Molar Excess | Incubation Time | Temperature | Purpose |
| 1 | Tris-HCl or Glycine (pH 7.5-8.5) | 10-fold | 1-2 hours | Room Temperature | Quenching of the TFP ester |
| 2 | Sodium Azide | 5-fold | 2-4 hours | Room Temperature | Quenching of the DBCO group |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
Essential Safety and Operational Guide for Handling Sulfo DBCO-TFP Ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sulfo DBCO-TFP Ester. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through skin contact, inhalation, or eye contact. The following PPE should be worn at all times:
-
Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves provide good protection against splashes, but it is crucial to change them immediately upon contamination. For prolonged handling, consider double-gloving.[1][2][3]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[4] However, for procedures with a higher risk of splashing, chemical splash goggles are recommended.[2]
-
Body Protection: A standard laboratory coat must be worn and kept buttoned to protect the skin.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to the completion of the reaction.
-
Preparation: Before handling the reagent, ensure the workspace, typically a fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Reagent Handling:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation, as the compound is moisture-sensitive.
-
Weigh the required amount of the reagent carefully to avoid generating dust.
-
Dissolve the ester in a dry, water-miscible organic solvent like DMSO or DMF before diluting it into the final aqueous reaction buffer.
-
-
Reaction:
-
Perform the conjugation reaction in a suitable reaction vessel.
-
Avoid using buffers that contain primary amines (e.g., Tris) or azides, as they can react with the TFP ester and DBCO groups, respectively.
-
-
Post-Reaction:
-
Once the reaction is complete, any excess reagent should be quenched or removed to prevent off-target reactions.
-
Purify the conjugate using appropriate methods like dialysis or desalting.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection: All contaminated materials, including unused reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), should be collected in a designated and clearly labeled hazardous waste container.
-
Chemical Inactivation: Due to the reactivity of the DBCO group, direct disposal is not recommended. A chemical inactivation process should be considered for waste containing significant amounts of unreacted this compound. This may involve quenching the reactive moieties. For instance, the strained alkyne of the DBCO group can be neutralized by reacting it with an azide-containing compound.
-
Final Disposal: The neutralized chemical waste should be disposed of through your institution's hazardous waste management program. Always follow local and institutional regulations for chemical waste disposal. Empty containers should be triple-rinsed before disposal, with the rinsate collected as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Condition | -20°C | |
| Shipping Temperature | Ambient Temperature | |
| Solubility | DMSO, DMF, DCM, THF, Chloroform, Water |
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
